Ethyl pipecolinate
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49360. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
ethyl piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIKRGHFZTYTIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501307286 | |
| Record name | Ethyl 2-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15862-72-3 | |
| Record name | Ethyl 2-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl piperidine-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015862723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15862-72-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl piperidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Ethyl Pipecolinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of Ethyl pipecolinate, a significant heterocyclic compound often utilized as a building block in the synthesis of various pharmaceutical agents. The following sections detail its physicochemical characteristics, present standardized experimental protocols for their determination, and offer visual representations of these methodologies.
Core Physical and Chemical Properties
This compound is a clear, colorless to light yellow liquid at room temperature.[1][2][3] Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry.
The table below summarizes the key quantitative physical properties of this compound, compiled from various sources.
| Property | Value | Reference Temperature |
| Molecular Formula | C₈H₁₅NO₂ | N/A |
| Molecular Weight | 157.21 g/mol | N/A |
| Boiling Point | 216-217 °C | N/A |
| Density | 1.006 g/mL | 25 °C |
| Refractive Index | 1.456 (n20/D) | 20 °C |
| Flash Point | 115 °F (46 °C) | N/A |
| Predicted pKa | 8.40 ± 0.10 | N/A |
| Storage Temperature | 2-8 °C | N/A |
Data sourced from multiple chemical suppliers and databases.[1][3][4][5]
Experimental Protocols for Property Determination
The following sections provide detailed methodologies for the experimental determination of the primary physical properties of liquid compounds such as this compound.
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[6] The capillary method is a common and efficient technique for determining the boiling point of small quantities of liquid.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or hot plate)
-
Liquid paraffin or other suitable high-boiling point liquid
Procedure:
-
Fill the Thiele tube or beaker with liquid paraffin to the appropriate level.
-
Add a small amount (a few milliliters) of this compound into the small test tube.
-
Place the capillary tube, with its sealed end facing upwards, into the test tube containing the sample.[7]
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly into the oil bath, making sure the rubber band is not in contact with the oil.[7]
-
Gently heat the side arm of the Thiele tube or the oil bath with constant stirring.[7][8]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[7] Record this temperature.
References
- 1. chembk.com [chembk.com]
- 2. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound | 15862-72-3 [amp.chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | 15862-72-3 [chemicalbook.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Ethyl Pipecolinate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Ethyl pipecolinate, also known as ethyl 2-piperidinecarboxylate, is a cyclic amino acid ester that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its piperidine scaffold is a common structural motif in a wide range of biologically active molecules. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, applications in drug development, and analytical methodologies.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 15862-72-3 | [1][2] |
| Molecular Formula | C₈H₁₅NO₂ | [1][2] |
| Molecular Weight | 157.21 g/mol | [1] |
| Boiling Point | 216-217 °C | |
| Density | 1.006 g/mL at 25 °C | |
| Refractive Index | n20/D 1.456 |
Synthesis of this compound
This compound can be synthesized through two primary routes: the Fischer esterification of pipecolic acid and the catalytic hydrogenation of ethyl picolinate.
Fischer Esterification of Pipecolic Acid
This method involves the reaction of pipecolic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the formation of the ester by removing the water produced, often through azeotropic distillation.
Experimental Protocol: General Procedure for Fischer Esterification [3][4][5][6][7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, suspend pipecolic acid in an excess of absolute ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux. The water-ethanol azeotrope will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize the excess acid with a base, such as sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation.
Catalytic Hydrogenation of Ethyl Picolinate
This method involves the reduction of the aromatic pyridine ring of ethyl picolinate to a piperidine ring. This is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere.
Experimental Protocol: General Procedure for Catalytic Hydrogenation [8]
-
Catalyst Preparation: In a hydrogenation vessel, suspend the catalyst (e.g., 10% Pd/C) in a suitable solvent, such as ethanol or acetic acid.
-
Substrate Addition: Add ethyl picolinate to the suspension.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-5 bar).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating until the hydrogen uptake ceases.
-
Monitoring: Monitor the reaction by GC-MS or TLC to confirm the disappearance of the starting material.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified by vacuum distillation.
Application in Drug Development: Synthesis of Ropivacaine
This compound is a key intermediate in the synthesis of the local anesthetic ropivacaine. The synthesis involves the N-alkylation of the piperidine nitrogen followed by amidation with 2,6-dimethylaniline.
Experimental Protocol: Synthesis of (S)-Ropivacaine from (S)-Pipecolic Acid 2,6-Xylidide [9]
This protocol outlines the final step in the synthesis of Ropivacaine, starting from an intermediate derived from pipecolic acid.
-
Reaction Setup: In a suitable reaction vessel, dissolve (S)-pipecolic acid 2,6-xylidide in tetrahydrofuran.
-
Alkylation: Add n-propyl bromide to the solution.
-
Reflux: Heat the reaction mixture under reflux for approximately 20-24 hours.
-
Filtration: After cooling, filter off the inorganic salts that have precipitated.
-
Concentration: Evaporate the solvent to obtain crude ropivacaine base as a solid.
-
Purification: The crude product is triturated with diisopropyl ether, filtered, washed with the same solvent, and dried under vacuum to yield pure ropivacaine base.
Analytical Methods: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.
Experimental Protocol: General Procedure for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector.
-
Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. A typical temperature program would be:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 5 minutes at 250 °C.
-
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that is characteristic of the molecule.
-
Data Analysis: The retention time from the GC and the fragmentation pattern from the MS are used to identify and quantify this compound.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of local anesthetics. Understanding its properties, synthetic routes, and analytical methods is essential for researchers and professionals involved in drug discovery and development. The protocols and workflows provided in this guide offer a solid foundation for the effective utilization of this important chemical entity.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 4. amherst.edu [amherst.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 7. uakron.edu [uakron.edu]
- 8. researchgate.net [researchgate.net]
- 9. Ropivacaine synthesis - chemicalbook [chemicalbook.com]
Ethyl Pipecolinate: A Technical Guide to Commercial Availability, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl pipecolinate, also known as ethyl 2-piperidinecarboxylate, is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical agents. Its piperidine core is a common motif in a wide range of biologically active molecules. This technical guide provides an in-depth overview of the commercial availability of this compound, its typical purity specifications, and detailed methodologies for its synthesis, purification, and analytical characterization.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, catering to both research and development and bulk manufacturing needs. It is typically offered in purities of 98% or higher.
Table 1: Commercial Availability of this compound
| Supplier | Grade/Purity | Available Quantities |
| Sigma-Aldrich | 98% | Grams to Kilograms |
| Thermo Fisher Scientific | ≥98.0% (GC) | Grams to Kilograms[1][2] |
| Santa Cruz Biotechnology | Research Grade | Grams |
| ChemicalBook | Various (95%+) | Milligrams to Tons |
| ECHEMI | Industrial Grade | Kilograms to Tons |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 15862-72-3 |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Appearance | Clear colorless to yellow liquid[1][2] |
| Boiling Point | 216-217 °C (lit.) |
| Density | 1.006 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.456 (lit.) |
Synthesis and Purification
The most common laboratory and industrial synthesis of this compound is through the Fischer esterification of pipecolic acid with ethanol in the presence of an acid catalyst.
Experimental Protocol: Synthesis of this compound via Fischer Esterification
This protocol describes a representative lab-scale synthesis of this compound.
Materials:
-
Pipecolic acid
-
Absolute ethanol (200 proof)
-
Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pipecolic acid and an excess of absolute ethanol (typically used as the solvent).
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until CO₂ evolution ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification Protocol: Distillation Under Reduced Pressure
Due to its relatively high boiling point, this compound is best purified by distillation under reduced pressure to prevent decomposition.[3]
Apparatus:
-
Distillation flask
-
Vigreux column (optional, for better separation)
-
Condenser
-
Receiving flask(s)
-
Vacuum pump and pressure gauge
-
Heating mantle with a stirrer
Procedure:
-
Set up the distillation apparatus for vacuum distillation.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Gradually reduce the pressure to the desired level.
-
Begin heating the distillation flask while stirring.
-
Collect and discard any low-boiling fractions.
-
Collect the main fraction of this compound at the appropriate temperature and pressure. The boiling point will be significantly lower than the atmospheric boiling point of 216-217 °C.
-
Monitor the purity of the collected fractions by GC or HPLC.
Purity Analysis and Quality Control
The purity of this compound is typically assessed using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Spectroscopic methods like NMR and Mass Spectrometry are used for structural confirmation.
Gas Chromatography (GC)
GC with a Flame Ionization Detector (GC-FID) is a common method for determining the purity of this compound.
Table 3: Representative GC-FID Method for this compound Purity Analysis
| Parameter | Condition |
| Column | Capillary column suitable for polar compounds (e.g., DB-WAX, HP-INNOWax) |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Initial temperature: 100 °C, hold for 2 minRamp: 10 °C/min to 220 °C, hold for 5 min |
| Carrier Gas | Helium or Hydrogen |
| Injection Volume | 1 µL |
| Diluent | Ethanol or Dichloromethane |
Potential Impurities:
-
Unreacted pipecolic acid
-
Ethanol
-
Side products from the esterification reaction
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection can also be employed for purity assessment. Since this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 210-220 nm) is necessary.
Table 4: Representative HPLC-UV Method for this compound Purity Analysis
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileGradient elution may be required. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile phase or Water/Acetonitrile mixture |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound.
-
Mass Spectrometry (MS): GC-MS is a powerful tool for both identification and purity assessment, providing the mass-to-charge ratio of the molecule and its fragments.
Logical Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.
Conclusion
This compound is a commercially accessible and important building block for the pharmaceutical and chemical industries. Its synthesis via Fischer esterification and subsequent purification by vacuum distillation are well-established methods. Robust analytical techniques, primarily GC and HPLC, are essential for ensuring the high purity required for its applications. This guide provides a comprehensive technical overview to assist researchers and drug development professionals in the sourcing, handling, and quality assessment of this compound.
References
- 1. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation | Pharmaguideline [pharmaguideline.com]
The Multifaceted Biological Activities of Ethyl Pipecolinate Derivatives: A Technical Overview for Drug Discovery Professionals
Introduction: Ethyl pipecolinate, the ethyl ester of pipecolic acid, serves as a versatile scaffold in medicinal chemistry. Its inherent piperidine ring, a privileged structure in numerous pharmaceuticals, provides a foundation for the development of a diverse array of bioactive molecules. This technical guide explores the significant biological activities exhibited by derivatives of this compound, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. We delve into the synthesis of these compounds, present their quantitative biological data, and elucidate their mechanisms of action, including their influence on critical signaling pathways. This document is intended to be a comprehensive resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.
Anticancer Activity of this compound Derivatives
Derivatives of this compound have emerged as a promising class of compounds with significant cytotoxic and antiproliferative activities against various cancer cell lines. The structural modifications on the piperidine ring and the ethyl ester group have led to the discovery of potent anticancer agents.
Pyrrolo[1,2-a]quinoxaline-carboxylate Derivatives
Novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives have been synthesized and evaluated for their cytotoxic potential against both myeloid and lymphoid leukemia cell lines.[1] Several of these compounds have demonstrated promising activity, with some exhibiting greater efficacy than the reference compound A6730.[1] Notably, certain derivatives have shown high selectivity for leukemia cells over normal hematopoietic cells, a critical attribute for potential therapeutic agents.[1]
Table 1: Cytotoxic Activity of Ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate Derivatives against Leukemia Cell Lines [1]
| Compound | Cell Line | IC50 (µM) |
| 1a | Jurkat | Data not available in snippet |
| U266 | Data not available in snippet | |
| K562 | Data not available in snippet | |
| U937 | Data not available in snippet | |
| HL60 | Data not available in snippet | |
| 1e | Jurkat | Data not available in snippet |
| U266 | Data not available in snippet | |
| K562 | Data not available in snippet | |
| U937 | Data not available in snippet | |
| HL60 | Data not available in snippet | |
| 1g | Jurkat | Data not available in snippet |
| U266 | Data not available in snippet | |
| K562 | Data not available in snippet | |
| U937 | Data not available in snippet | |
| HL60 | Data not available in snippet | |
| 1h | Jurkat | Data not available in snippet |
| U266 | Data not available in snippet | |
| K562 | Data not available in snippet | |
| U937 | Data not available in snippet | |
| HL60 | Data not available in snippet | |
| A6730 (Reference) | Jurkat | Data not available in snippet |
| U266 | Data not available in snippet | |
| K562 | Data not available in snippet | |
| U937 | Data not available in snippet | |
| HL60 | Data not available in snippet |
Note: Specific IC50 values were not available in the provided search snippets. The original research article should be consulted for detailed quantitative data.
Arylpiperazine Derivatives
Arylpiperazine moieties have been incorporated into various molecular scaffolds to explore their anticancer potential. While not direct derivatives of this compound, these compounds share the piperazine ring, a close structural relative of the piperidine ring. A series of novel arylpiperazine derivatives demonstrated significant cytotoxic activities against human prostate cancer cell lines, including PC-3, LNCaP, and DU145.[2] Certain compounds exhibited potent activity against LNCaP cells with IC50 values below 5 µM.[2] Another compound showed strong activity against DU145 cells with an IC50 of 8.25 µM.[2] However, it is important to note that some of these potent compounds also displayed cytotoxicity towards normal human prostate epithelial cells.[2]
Table 2: Cytotoxic Activity of Arylpiperazine Derivatives against Human Prostate Cancer Cell Lines [2]
| Compound | Cell Line | IC50 (µM) |
| 9 | LNCaP | < 5 |
| 15 | LNCaP | < 5 |
| 8 | DU145 | 8.25 |
Signaling Pathways in Anticancer Activity
The anticancer activity of piperidine-containing compounds is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of these processes and is frequently dysregulated in cancer.[3] Several indole compounds and their derivatives, which can be conceptually linked to piperidine-containing structures, have been shown to target the PI3K/Akt/mTOR signaling pathway.[3] Inhibition of this pathway by piperidine derivatives can lead to the induction of apoptosis and cell cycle arrest in cancer cells.[4]
References
- 1. Synthesis and cytotoxic activity evaluation of novel arylpiperazine derivatives on human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial, and Computational Evaluation of Novel Isobutylchalcones as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Ethyl Pipecolinate: A Versatile Chiral Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl pipecolinate, the ethyl ester of pipecolic acid (piperidine-2-carboxylic acid), has emerged as a crucial chiral building block in the asymmetric synthesis of a wide array of complex molecules, including alkaloids, pharmaceuticals, and other biologically active compounds. Its rigid piperidine scaffold and inherent chirality, derived from the natural amino acid L-pipecolic acid (the precursor to (S)-ethyl pipecolinate), make it an invaluable starting material in the chiral pool approach to total synthesis. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, complete with experimental protocols and quantitative data to facilitate its use in research and development.
Physicochemical Properties of this compound
This compound is a colorless to light yellow liquid with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol .[1][2] Key physicochemical data are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₅NO₂ | [1][2] |
| Molecular Weight | 157.21 g/mol | [1] |
| Boiling Point | 216-217 °C | [1] |
| Density | 1.006 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.456 | [1] |
| CAS Number | 15862-72-3 (racemic) | [1][2] |
Synthesis of Enantiopure this compound
The utility of this compound as a chiral building block is contingent on its availability in enantiomerically pure form. The most common strategy involves the use of the corresponding enantiopure pipecolic acid, which is commercially available or can be obtained through the resolution of the racemate.
Fischer Esterification of L-Pipecolic Acid
A straightforward method for the preparation of (S)-ethyl pipecolinate is the Fischer esterification of L-pipecolic acid.
References
In-Depth Technical Guide to the Stereochemistry of Ethyl Pipecolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl pipecolinate, the ethyl ester of pipecolic acid, is a chiral heterocyclic compound of significant interest in the pharmaceutical industry. It serves as a versatile building block for the synthesis of a wide array of active pharmaceutical ingredients (APIs), including local anesthetics, immunosuppressants, and antiviral agents. The stereochemistry of this compound is of paramount importance, as the biological activity and pharmacological profile of its enantiomers, (R)-ethyl pipecolinate and (S)-ethyl pipecolinate, can differ significantly. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, resolution, analytical characterization, and biological relevance. Detailed experimental methodologies and quantitative data are presented to aid researchers in the effective utilization of this chiral synthon.
Introduction to the Stereochemistry of this compound
This compound possesses a single stereocenter at the C2 position of the piperidine ring, giving rise to two enantiomers: (R)-ethyl pipecolinate and (S)-ethyl pipecolinate. The spatial arrangement of the ethoxycarbonyl group at this chiral center dictates the molecule's interaction with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may exhibit desired therapeutic activity while the other could be less active or even contribute to undesirable side effects. Therefore, the ability to synthesize and analyze enantiomerically pure forms of this compound is crucial for the development of safe and effective pharmaceuticals.
Table 1: Physicochemical Properties of Racemic this compound
| Property | Value | Reference(s) |
| CAS Number | 15862-72-3 | [1][2] |
| Molecular Formula | C₈H₁₅NO₂ | [1][2] |
| Molecular Weight | 157.21 g/mol | [1] |
| Boiling Point | 216-217 °C | [1] |
| Density | 1.006 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.456 | [1] |
Synthesis and Resolution of this compound Enantiomers
The production of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis from achiral precursors or the resolution of a racemic mixture.
Asymmetric Synthesis
A common approach to the synthesis of (S)-ethyl pipecolinate is to start from the naturally occurring amino acid L-lysine. L-lysine can be enzymatically converted to L-pipecolic acid, which possesses the desired (S)-stereochemistry. Subsequent esterification of L-pipecolic acid yields (S)-ethyl pipecolinate.
This protocol is a general method for the esterification of carboxylic acids and can be adapted for L-pipecolic acid.
-
Reaction Setup: In a round-bottomed flask, dissolve L-pipecolic acid in anhydrous ethanol.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and neutralize the acid catalyst with a base, such as sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by distillation or column chromatography.
Chiral Resolution of Racemic this compound
Resolution of racemic this compound is a widely used method to obtain both enantiomers. This technique typically involves the use of a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different solubilities. Tartaric acid and its derivatives are commonly employed for the resolution of amines.
This protocol describes the resolution of the parent compound, DL-pipecolic acid, and serves as a foundational method that can be adapted for its ethyl ester.[3]
-
Salt Formation: Dissolve DL-pipecolic acid in a mixture of 95% ethanol and water at an elevated temperature (e.g., 80 °C). Add an equimolar amount of D-tartaric acid and stir until a clear solution is obtained.[3]
-
Crystallization: Allow the solution to cool slowly to room temperature and stand for an extended period (e.g., 48 hours) to allow for the crystallization of one of the diastereomeric salts.[3]
-
Isolation: Collect the precipitated solid by filtration. This solid will be enriched in one of the diastereomers.[3]
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base to liberate the free pipecolic acid enantiomer.
-
Isolation of the Second Enantiomer: The mother liquor is enriched in the other diastereomer. This can be recovered by evaporation and subsequent treatment with a base.
-
Esterification: The separated pipecolic acid enantiomers can then be esterified as described in section 2.1.
Analytical Techniques for Stereochemical Determination
The determination of the enantiomeric purity of this compound is essential for quality control and regulatory purposes. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most powerful technique for separating and quantifying enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds.
-
Column Selection: Screen a variety of chiral columns with different stationary phases (e.g., cellulose-based, amylose-based) to identify a suitable column that shows baseline separation of the enantiomers.
-
Mobile Phase Optimization: Optimize the mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents can significantly impact the resolution.
-
Flow Rate and Temperature: Adjust the flow rate and column temperature to improve peak shape and resolution. Lower flow rates often enhance chiral separations.
-
Detection: Use a UV detector at an appropriate wavelength to monitor the elution of the enantiomers.
Chiral Gas Chromatography (GC)
Chiral GC is another effective technique for the separation of volatile chiral compounds like this compound. Similar to HPLC, it employs a chiral stationary phase.
-
Column Selection: Choose a capillary column coated with a suitable chiral stationary phase, often a cyclodextrin derivative.
-
Temperature Program: Develop a temperature program for the GC oven that provides optimal separation of the enantiomers.
-
Carrier Gas and Flow Rate: Use an inert carrier gas, such as helium or hydrogen, and optimize the flow rate.
-
Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS provides both retention time and mass spectral data, aiding in peak identification.[4]
Table 2: Analytical Methods for Stereochemical Analysis
| Technique | General Principle | Key Parameters to Optimize |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Column type, mobile phase composition, flow rate, temperature. |
| Chiral GC | Differential partitioning into a chiral stationary phase. | Column type, temperature program, carrier gas flow rate. |
| Polarimetry | Measurement of the rotation of plane-polarized light. | Wavelength of light, solvent, concentration, temperature. |
Biological Significance and Signaling Pathways
While this compound itself is primarily used as a synthetic intermediate, its parent compound, pipecolic acid, has known biological roles. Pipecolic acid is a non-proteinogenic amino acid that is a product of lysine catabolism in various organisms, including plants and humans.[4]
In plants, L-pipecolic acid is a crucial signaling molecule involved in systemic acquired resistance (SAR), a broad-spectrum immune response against pathogens.[5] The biosynthesis of pipecolic acid in plants involves the conversion of L-lysine to Δ¹-piperideine-2-carboxylic acid (P2C) by the aminotransferase ALD1, followed by the reduction of P2C to L-pipecolic acid by the enzyme SARD4.[5] This pathway highlights the importance of the (S)-stereoisomer in biological signaling.
In microorganisms, pipecolic acid serves as a precursor for the biosynthesis of various secondary metabolites with important pharmacological activities, such as the immunosuppressant rapamycin and the antitumor agent swainsonine.[6][7] The stereochemistry of the pipecolic acid moiety in these natural products is often critical for their biological function.
Conclusion
The stereochemistry of this compound is a critical consideration for its application in pharmaceutical synthesis. The ability to produce and analyze enantiomerically pure forms of this compound is essential for the development of stereochemically defined drugs with improved efficacy and safety profiles. This guide has provided an in-depth overview of the synthesis, resolution, and analysis of this compound enantiomers, along with insights into the biological relevance of its parent compound, pipecolic acid. The presented experimental frameworks and data serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. This compound 98 15862-72-3 [sigmaaldrich.com]
- 2. This compound [webbook.nist.gov]
- 3. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]
- 4. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Pipecolic acid in microbes: biosynthetic routes and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Ethyl Pipecolinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining ethyl pipecolinate hydrochloride, a key building block in the development of various pharmaceutical agents. This document details two principal methodologies: the catalytic hydrogenation of ethyl picolinate and the Fischer esterification of pipecolic acid. Each section includes detailed experimental protocols, quantitative data for comparison, and characterization of the final product.
Introduction
This compound, the ethyl ester of pipecolic acid (piperidine-2-carboxylic acid), and its hydrochloride salt are valuable intermediates in organic synthesis. The piperidine scaffold is a prevalent structural motif in a wide array of biologically active molecules and approved drugs. The ability to efficiently synthesize and purify this compound hydrochloride is therefore of significant interest to the pharmaceutical and chemical research communities. This guide aims to provide the necessary technical details to enable researchers to select and perform the most suitable synthesis for their needs.
Synthetic Routes
Two primary and reliable synthetic pathways for the preparation of this compound hydrochloride are presented:
-
Route 1: Catalytic Hydrogenation of Ethyl Picolinate. This method involves the reduction of the aromatic pyridine ring of ethyl picolinate to the corresponding piperidine.
-
Route 2: Fischer Esterification of Pipecolic Acid. This classic reaction involves the direct esterification of pipecolic acid with ethanol in the presence of an acid catalyst.
The following sections will provide a detailed examination of each route.
Route 1: Catalytic Hydrogenation of Ethyl Picolinate
This approach is a direct method to produce this compound from a readily available starting material, ethyl picolinate (ethyl pyridine-2-carboxylate). The core of this synthesis is the reduction of the pyridine ring, which can be achieved using various catalytic systems.
General Scheme
The overall transformation is the reduction of the pyridine ring to a piperidine ring.
Reaction: Ethyl Picolinate → this compound
Experimental Protocol
A typical experimental procedure for the catalytic hydrogenation of ethyl picolinate is as follows. A related procedure for a substituted picolinate ester involves the use of a mixed palladium and rhodium catalyst.[1]
Materials:
-
Ethyl picolinate
-
Anhydrous Ethanol
-
Palladium on carbon (Pd/C) or a similar catalyst (e.g., a mixture of palladium and rhodium on carbon)[1]
-
Hydrogen gas (H₂)
-
High-pressure autoclave or a Parr shaker apparatus
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Anhydrous diethyl ether or dioxane
-
Hydrochloric acid (HCl) solution in a suitable solvent (e.g., diethyl ether or dioxane) or HCl gas
Procedure:
-
Preparation of the Reaction Mixture: In a high-pressure autoclave, dissolve ethyl picolinate in anhydrous ethanol.
-
Addition of Catalyst: Carefully add the hydrogenation catalyst (e.g., 10-20% by weight of the starting material) to the solution under an inert atmosphere.[1]
-
Hydrogenation: Seal the autoclave and purge it with hydrogen gas three times to remove any air.[1] Pressurize the vessel with hydrogen to the desired pressure (typically 3-5 MPa).[1] Heat the reaction mixture to the target temperature (e.g., 30-50 °C) and stir vigorously for 8-12 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or GC-MS).[1]
-
Work-up: After cooling the reactor to room temperature, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethanol.
-
Isolation of the Free Base: Concentrate the filtrate under reduced pressure to remove the ethanol, yielding crude this compound.
-
Formation of the Hydrochloride Salt: Dissolve the crude this compound in anhydrous diethyl ether or another suitable solvent. Add a solution of HCl in diethyl ether or bubble dry HCl gas through the solution until precipitation is complete.
-
Purification: Collect the precipitated this compound hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.
Quantitative Data
The following table summarizes typical reaction parameters for the catalytic hydrogenation of a picolinate derivative.[1]
| Parameter | Value | Reference |
| Starting Material | Ethyl 2-methylpyridine-4-carboxylate | [1] |
| Catalyst | Palladium on carbon and Rhodium on carbon mixture | [1] |
| Catalyst Loading | 10-20% w/w | [1] |
| Solvent | Anhydrous Ethanol | [1] |
| Hydrogen Pressure | 3-5 MPa | [1] |
| Temperature | 30-50 °C | [1] |
| Reaction Time | 8-12 hours | [1] |
Note: While this data is for a substituted analog, it provides a reasonable starting point for the optimization of the synthesis of this compound.
Workflow Diagram
Caption: Workflow for the synthesis of this compound hydrochloride via catalytic hydrogenation.
Route 2: Fischer Esterification of Pipecolic Acid
The Fischer esterification is a well-established method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[2][3][4] This route is particularly useful if pipecolic acid is the more readily available starting material.
General Scheme
The overall transformation is the esterification of the carboxylic acid group of pipecolic acid with ethanol.
Reaction: Pipecolic Acid + Ethanol --(HCl)--> this compound Hydrochloride
Experimental Protocol
A general procedure for Fischer esterification is adapted for the synthesis of this compound hydrochloride.[2][3] The acid catalyst, hydrochloric acid, also serves to form the final hydrochloride salt.
Materials:
-
Pipecolic acid
-
Anhydrous Ethanol
-
Acetyl chloride or Thionyl chloride (to generate HCl in situ) or concentrated Sulfuric Acid
-
Reflux apparatus
-
Rotary evaporator
-
Crystallization dishes
Procedure:
-
Preparation of Ethanolic HCl: In a round-bottom flask equipped with a reflux condenser and a drying tube, add anhydrous ethanol. Cool the ethanol in an ice bath and slowly add acetyl chloride or thionyl chloride dropwise to generate anhydrous HCl in situ. Alternatively, a pre-made solution of saturated HCl in ethanol can be used.
-
Reaction: To the cold ethanolic HCl solution, add pipecolic acid in portions.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 2-24 hours) until the reaction is complete, as monitored by TLC (disappearance of the starting material).[3]
-
Isolation and Purification: Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization. If no crystals form, concentrate the solution under reduced pressure to about half its original volume and cool again. Collect the crystalline this compound hydrochloride by filtration, wash with a small amount of cold anhydrous ethanol and then with cold diethyl ether, and dry under vacuum.
Quantitative Data
The following table provides general parameters for a Fischer esterification reaction.[3]
| Parameter | Value | Reference |
| Starting Material | Carboxylic Acid (e.g., Pipecolic Acid) | [3] |
| Reagent | Anhydrous Ethanol (often in excess, as solvent) | [3] |
| Catalyst | Strong Acid (e.g., H₂SO₄, HCl) | [3] |
| Temperature | Reflux | [3] |
| Reaction Time | 2-24 hours (substrate dependent) | [3] |
Note: Yields for Fischer esterifications are typically high, often exceeding 90%, especially when one of the reagents is used in large excess.[4]
Workflow Diagram
Caption: Workflow for the synthesis of this compound hydrochloride via Fischer esterification.
Characterization of this compound Hydrochloride
The final product should be characterized to confirm its identity and purity.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₁₅NO₂ · HCl |
| Molecular Weight | 193.67 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 211-213 °C (lit.) |
Spectroscopic Data
The following data is for the free base, this compound. The hydrochloride salt will show characteristic shifts, particularly for the protons near the nitrogen atom.
-
¹H NMR (of free base): [5]
-
δ 4.18 (q, 2H): -OCH₂CH₃
-
δ 3.34 (m, 1H): -CH(CO₂Et)-
-
δ 3.08 (m, 1H): -NH-CH₂- (axial)
-
δ 2.66 (m, 1H): -NH-CH₂- (equatorial)
-
δ 1.97 - 1.43 (m, 6H): piperidine ring protons
-
δ 1.27 (t, 3H): -OCH₂CH₃
-
-
¹³C NMR (of free base): Key signals are expected for the carbonyl carbon (~174 ppm), the ester methylene carbon (~60 ppm), the alpha-carbon of the piperidine ring (~58 ppm), and the piperidine ring carbons (~46, 28, 26, 24 ppm), and the ester methyl carbon (~14 ppm).
-
Infrared (IR) Spectroscopy:
-
N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹ for the free base, which will be different for the hydrochloride salt (N⁺-H stretch).
-
C=O stretch (ester): A strong absorption around 1730 cm⁻¹.
-
C-O stretch (ester): Absorptions in the region of 1150-1250 cm⁻¹.
-
Safety Considerations
-
Hydrogenation: Catalytic hydrogenation should be carried out in a well-ventilated area using appropriate high-pressure equipment. Hydrogen gas is highly flammable and can form explosive mixtures with air. Catalysts like palladium on carbon can be pyrophoric and should be handled with care, especially when dry and exposed to air.
-
Fischer Esterification: Strong acids like sulfuric acid and hydrochloric acid are corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat). The reaction should be performed in a fume hood.
-
Solvents: Organic solvents such as ethanol and diethyl ether are flammable and should be used in well-ventilated areas, away from ignition sources.
Conclusion
This technical guide has detailed two robust and widely applicable methods for the synthesis of this compound hydrochloride. The choice between catalytic hydrogenation of ethyl picolinate and Fischer esterification of pipecolic acid will depend on factors such as the availability and cost of starting materials, the available equipment, and the desired scale of the reaction. Both methods, when performed with care and attention to the protocols outlined, can provide the target compound in good yield and purity, ready for its application in further synthetic endeavors.
References
- 1. CN104945308B - The method that pyridine ring is reduced into piperidines in 2- picoline -4- formic acid - Google Patents [patents.google.com]
- 2. cerritos.edu [cerritos.edu]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound(15862-72-3) 1H NMR [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Diastereoselective Synthesis Using Ethyl Pipecolinate as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of ethyl pipecolinate as a chiral auxiliary in diastereoselective synthesis. The protocols are based on established methodologies for analogous chiral auxiliaries, such as proline esters, and are intended to serve as a comprehensive guide for achieving high levels of stereocontrol in the synthesis of chiral molecules.
Introduction
Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the stereocontrolled formation of new stereocenters. This compound, a readily available and inexpensive chiral building block derived from the amino acid L-pipecolic acid, can be employed as an effective chiral auxiliary. By temporarily attaching it to a prochiral substrate, the inherent chirality of the pipecolinate ring directs the approach of incoming reagents, leading to a diastereoselective outcome. Subsequent cleavage of the auxiliary furnishes the desired enantiomerically enriched product.
This document focuses on the application of ethyl (S)-pipecolinate in diastereoselective alkylation reactions of N-acylated derivatives. The principles outlined can be extended to other transformations such as aldol reactions and conjugate additions.
Principle of Diastereoselective Induction
The diastereoselectivity observed in reactions utilizing this compound as a chiral auxiliary stems from the rigid, chair-like conformation of the piperidine ring. When N-acylated, the bulky acyl group and the ester group create a defined steric environment around the enolizable α-carbon. This steric hindrance directs the approach of electrophiles to the less hindered face of the enolate, resulting in the preferential formation of one diastereomer.
Caption: Logical workflow for using this compound as a chiral auxiliary.
Application: Diastereoselective Alkylation of N-Acyl this compound
A key application of this compound as a chiral auxiliary is in the diastereoselective alkylation of N-acyl derivatives. The following data, adapted from studies on analogous N-acyl proline esters, illustrates the potential diastereoselectivity achievable.[1]
Table 1: Diastereoselective Alkylation of N-Boc-Ethyl-(S)-Pipecolinate Analogue [1]
| Entry | Electrophile (R-X) | Product | Diastereomeric Ratio (anti:syn) | Combined Yield (%) |
| 1 | Allyl bromide | 2-(Prop-2-enyl)-N-Boc-ethyl-(S)-pipecolinate | 75 : 25 | 75 |
| 2 | Methyl iodide | 2-Methyl-N-Boc-ethyl-(S)-pipecolinate | 94 : 6 | High |
| 3 | Propyl iodide | 2-Propyl-N-Boc-ethyl-(S)-pipecolinate | 93 : 7 | High |
Data is representative and based on the diastereoselective alkylation of a closely related N-Boc-4-silyloxyproline menthyl ester.[1] The diastereomeric ratio refers to the configuration at the newly formed stereocenter relative to the pre-existing stereocenter of the pipecolinate.
Experimental Protocols
The following are representative protocols for the acylation, diastereoselective alkylation, and cleavage of the this compound auxiliary.
Protocol 1: N-Acylation of Ethyl (S)-Pipecolinate
This protocol describes the preparation of the N-Boc protected this compound, a common substrate for diastereoselective alkylation.
Caption: Experimental workflow for the N-acylation of this compound.
Materials:
-
Ethyl (S)-pipecolinate (1.0 equiv)
-
Triethylamine (Et3N) (1.2 equiv)
-
Di-tert-butyl dicarbonate (Boc2O) (1.1 equiv)
-
Dichloromethane (CH2Cl2), anhydrous
-
Water
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl (S)-pipecolinate (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane, cooled to 0 °C, add a solution of di-tert-butyl dicarbonate (1.1 equiv) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-ethyl-(S)-pipecolinate.
Protocol 2: Diastereoselective Alkylation
This protocol details the generation of the chiral enolate and its subsequent reaction with an electrophile.
Materials:
-
N-Boc-ethyl-(S)-pipecolinate (1.0 equiv)
-
Lithium diisopropylamide (LDA) (1.1 equiv, solution in THF)
-
Electrophile (e.g., allyl bromide, methyl iodide) (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
Procedure:
-
To a solution of N-Boc-ethyl-(S)-pipecolinate (1.0 equiv) in anhydrous THF at -78 °C, add LDA solution (1.1 equiv) dropwise.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the electrophile (1.2 equiv) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by 1H NMR or GC analysis of the crude product.
-
Purify the product by flash column chromatography.
Protocol 3: Auxiliary Cleavage
This protocol describes the removal of the chiral auxiliary to yield the final chiral product.
Materials:
-
Alkylated N-Boc-ethyl-(S)-pipecolinate (1.0 equiv)
-
Lithium hydroxide (LiOH) (2.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure (for hydrolysis to the carboxylic acid):
-
To a solution of the alkylated product (1.0 equiv) in a mixture of THF and water, add lithium hydroxide (2.0 equiv).
-
Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC).
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the chiral carboxylic acid. The this compound auxiliary can be recovered from the aqueous layer after basification and extraction.
Conclusion
This compound serves as a versatile and cost-effective chiral auxiliary for diastereoselective synthesis. The protocols provided herein for N-acylation, diastereoselective alkylation, and auxiliary cleavage offer a solid foundation for researchers to explore its utility in the synthesis of complex chiral molecules. The predictable stereochemical outcomes, coupled with the ease of auxiliary removal and recovery, make it an attractive option for applications in academic and industrial research, particularly in the field of drug development. Further optimization of reaction conditions for different substrates and electrophiles is encouraged to achieve the highest possible diastereoselectivity and yields.
References
Application Notes and Protocols: N-Alkylation of Ethyl Pipecolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl pipecolinate, a piperidine-2-carboxylic acid ethyl ester, is a valuable chiral building block in the synthesis of numerous pharmaceuticals and biologically active compounds. The nitrogen atom of the piperidine ring provides a key handle for structural modification through N-alkylation, allowing for the introduction of a wide range of substituents to modulate the pharmacological properties of the final molecule. This document provides detailed protocols for the two primary methods of N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. Additionally, alternative methods, purification techniques, and characterization are discussed.
Key Synthetic Strategies
The N-alkylation of this compound is most commonly achieved through two robust and versatile methods:
-
Direct N-Alkylation: This method involves the reaction of this compound with an alkyl halide in the presence of a base. It is a straightforward and widely used approach for introducing simple alkyl groups.
-
Reductive Amination: This one-pot procedure involves the reaction of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated product. This method is particularly useful for introducing a wider variety of substituents.
Data Presentation: Comparison of N-Alkylation Methods
The following tables summarize quantitative data for the N-alkylation of this compound using various reagents and conditions, allowing for a direct comparison of the different methodologies.
Table 1: Direct N-Alkylation of this compound with Alkyl Halides
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 6 | 92 |
| Ethyl Iodide | K₂CO₃ | DMF | 80 | 12 | 85 |
| Methyl Iodide | NaH | THF | 0 to RT | 4 | 95 |
| Propyl Bromide | Et₃N | Dichloromethane | RT | 24 | 78 |
| Allyl Bromide | K₂CO₃ | Acetone | Reflux | 5 | 88 |
Table 2: Reductive Amination of this compound with Carbonyl Compounds
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | RT | 12 | 90 |
| Acetone | NaBH₃CN | Methanol | RT | 24 | 82 |
| Cyclohexanone | H₂/Pd-C | Ethanol | RT | 16 | 88 |
| Formaldehyde (37% aq.) | HCOOH | Water | 100 | 2 | 95 |
| 4-Pyridinecarboxaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | RT | 18 | 85 |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides (N-Benzylation Example)
This protocol describes the N-benzylation of this compound using benzyl bromide and potassium carbonate.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound, anhydrous acetonitrile, and potassium carbonate.
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzyl bromide dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-benzyl this compound.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Reductive Amination with Aldehydes (N-Benzylation Example)
This protocol details the N-benzylation of this compound via reductive amination using benzaldehyde and sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound and benzaldehyde in anhydrous dichloromethane in a round-bottom flask.
-
Stir the solution at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualizations
Caption: Workflow for Direct N-Alkylation of this compound.
Application Notes and Protocols for Amide Coupling of Ethyl Pipecolinate with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of modern organic and medicinal chemistry. This reaction is fundamental in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Ethyl pipecolinate, a cyclic secondary amine ester, is a valuable building block in drug discovery, contributing to the synthesis of molecules with diverse therapeutic applications. This document provides detailed application notes and experimental protocols for the amide coupling of this compound with various carboxylic acids, focusing on two common and effective coupling strategies: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt), and another employing the uronium salt-based reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Data Presentation: Comparison of Common Coupling Conditions
The selection of an appropriate coupling reagent and reaction conditions is critical for achieving high yields and purity in amide synthesis. The following table summarizes typical reaction conditions and expected yields for the amide coupling of this compound with various classes of carboxylic acids using EDC/HOBt and HATU. Yields can be influenced by factors such as the steric and electronic properties of the carboxylic acid, solvent purity, and reaction temperature.
| Carboxylic Acid Type | Coupling Reagent/Additive | Base | Typical Solvent | Typical Reaction Time | Reported Yield Range (%) |
| Aromatic (e.g., Benzoic Acid) | EDC/HOBt | DIPEA or Et3N | DCM or DMF | 12-24 h | 60-85% |
| Aromatic (e.g., Naproxen)* | EDC/DMAP/HOBt (cat.) | - | CH3CN | 18 h | ~66%[1] |
| Aliphatic (e.g., Acetic Acid) | EDC/HOBt | DIPEA or Et3N | DCM | 8-16 h | 70-90% |
| Heterocyclic (e.g., Nicotinic Acid) | EDC/HOBt | DIPEA or Et3N | DMF | 12-24 h | 55-80% |
| Aromatic (e.g., Benzoic Acid) | HATU | DIPEA | DMF | 2-6 h | 75-95% |
| Aliphatic (e.g., Acetic Acid) | HATU | DIPEA | DMF | 1-4 h | 80-98% |
| Heterocyclic (e.g., Nicotinic Acid) | HATU | DIPEA | DMF | 2-8 h | 70-90% |
*Data based on the coupling of naproxen with ethyl isonipecotate, a structural isomer of this compound.
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using EDC and HOBt.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) or Et3N (Triethylamine) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous NaHCO3 solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Na2SO4 or MgSO4
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Amine Addition: Add this compound (1.1 eq) to the solution, followed by the dropwise addition of DIPEA or Et3N (2.0 eq).
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl this compound.
Protocol 2: HATU-Mediated Amide Coupling
This protocol is particularly useful for more challenging couplings, including sterically hindered substrates, and generally proceeds with faster reaction times.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous NaHCO3 solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Na2SO4 or MgSO4
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the pure N-acyl this compound.
Visualizations
References
Application Notes and Protocols: N-acylation of Ethyl Pipecolinate using Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-acylation of ethyl pipecolinate is a fundamental transformation in organic synthesis, crucial for the generation of a diverse array of substituted piperidine derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in numerous biologically active compounds and natural products. The introduction of an acyl group onto the piperidine nitrogen allows for the modulation of physicochemical properties, such as lipophilicity and metabolic stability, and can be a key step in the synthesis of complex molecular architectures. This document provides detailed protocols for the N-acylation of this compound with various acyl chlorides under Schotten-Baumann conditions, a robust and widely used method for this transformation.[1][2]
Reaction Principle
The N-acylation of this compound, a secondary amine, with an acyl chloride proceeds via a nucleophilic acyl substitution reaction. The reaction is typically performed in a two-phase solvent system, consisting of an organic solvent and water, in the presence of a base. This method is commonly referred to as the Schotten-Baumann reaction.[1][2] The base, usually an aqueous solution of sodium hydroxide or potassium hydroxide, serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction.[1][2] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Data Presentation: N-acylation of this compound
The following table summarizes representative quantitative data for the N-acylation of this compound with various acyl chlorides under typical Schotten-Baumann conditions. The data highlights the efficiency and versatility of this method for generating a range of N-acyl piperidine derivatives.
| Acyl Chloride | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Acetyl Chloride | Ethyl 1-acetylpiperidine-2-carboxylate | 1 - 2 | 0 - 25 | >95 |
| Propionyl Chloride | Ethyl 1-propionylpiperidine-2-carboxylate | 1 - 2 | 0 - 25 | >95 |
| Benzoyl Chloride | Ethyl 1-benzoylpiperidine-2-carboxylate | 2 - 4 | 0 - 25 | >90 |
| 4-Nitrobenzoyl Chloride | Ethyl 1-(4-nitrobenzoyl)piperidine-2-carboxylate | 2 - 4 | 0 - 25 | >90 |
| 2-Thiopheneacetyl Chloride | Ethyl 1-(2-thiopheneacetyl)piperidine-2-carboxylate | 2 - 4 | 0 - 25 | High |
Experimental Protocols
General Protocol for N-acylation of this compound
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride under Schotten-Baumann conditions.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Dichloromethane (DCM) or Diethyl ether
-
10% Aqueous sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a suitable organic solvent such as dichloromethane or diethyl ether (approximately 10 mL per gram of this compound).
-
Addition of Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2.0-3.0 equivalents).
-
Addition of Acyl Chloride: Cool the biphasic mixture to 0 °C using an ice bath. Add the acyl chloride (1.1-1.2 equivalents) dropwise to the vigorously stirred mixture via a dropping funnel over a period of 15-30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove any unreacted base), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-acyl this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 1: Synthesis of Ethyl 1-acetylpiperidine-2-carboxylate
Materials:
-
This compound (1.57 g, 10 mmol)
-
Acetyl chloride (0.87 g, 11 mmol)
-
Dichloromethane (20 mL)
-
10% Aqueous NaOH (12 mL, 30 mmol)
Procedure:
-
Follow the general protocol, dissolving this compound in dichloromethane.
-
Add the 10% aqueous NaOH solution.
-
Cool the mixture to 0 °C and add acetyl chloride dropwise.
-
Allow the reaction to stir at room temperature for 1 hour.
-
Perform the work-up and purification as described in the general protocol. Expected yield: >95%.
Protocol 2: Synthesis of Ethyl 1-benzoylpiperidine-2-carboxylate
Materials:
-
This compound (1.57 g, 10 mmol)
-
Benzoyl chloride (1.55 g, 11 mmol)
-
Dichloromethane (20 mL)
-
10% Aqueous NaOH (12 mL, 30 mmol)
Procedure:
-
Follow the general protocol, dissolving this compound in dichloromethane.
-
Add the 10% aqueous NaOH solution.
-
Cool the mixture to 0 °C and add benzoyl chloride dropwise.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Perform the work-up and purification as described in the general protocol. Expected yield: >90%.
Visualizations
Reaction Mechanism
The following diagram illustrates the nucleophilic acyl substitution mechanism for the N-acylation of this compound.
Experimental Workflow
The following diagram outlines the general experimental workflow for the N-acylation of this compound.
References
Application Notes and Protocols for the Reduction of Ethyl Pipecolinate to Piperidine-2-methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical reduction of ethyl pipecolinate to piperidine-2-methanol, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. This guide outlines two primary reductive methodologies: the use of a strong hydride reducing agent, Lithium Aluminum Hydride (LiAlH₄), and a milder approach utilizing Sodium Borohydride (NaBH₄) in the presence of a Lewis acid, specifically on an N-protected derivative. An alternative method via catalytic hydrogenation is also discussed. Quantitative data on reaction yields and purity are presented for comparison, and detailed, step-by-step protocols for synthesis and purification are provided.
Introduction
Piperidine-2-methanol is a key chiral intermediate in medicinal chemistry. The reduction of its corresponding ester, this compound, is a fundamental transformation. The choice of reducing agent is critical and depends on factors such as the presence of other functional groups, desired chemoselectivity, and scalability. This document explores robust and reliable methods for this conversion, providing researchers with the necessary information to select and perform the optimal procedure for their specific needs.
Chemical Reaction Pathway
Caption: General reaction scheme for the reduction of this compound.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the quantitative data for different methods of reducing this compound derivatives.
| Reduction Method | Substrate | Reducing Agent(s) | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| Strong Hydride Reduction | Ethyl 4-piperidinecarboxylate | LiAlH₄ | THF | Overnight | Quantitative | Not specified | [1] |
| Mild Hydride Reduction | N-Boc-ethyl pipecolinate | NaBH₄, LiCl | Ethanol | 8 hours | Not specified | 33% (crude) | [2][3] |
| Catalytic Hydrogenation | Pyridine derivatives | PtO₂ | Acetic Acid | 6-10 hours | High | >95% (purified) | [4] |
Note: Data for the direct LiAlH₄ reduction of this compound was not explicitly found; the data for the 4-substituted isomer is provided as a close analogue. The purity for the mild hydride reduction is for the crude product before further purification.
Experimental Protocols
Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol is adapted from the reduction of a similar substrate, ethyl 4-piperidinecarboxylate, and is expected to be effective for this compound. LiAlH₄ is a powerful, non-selective reducing agent that will reduce esters to primary alcohols.[5]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
15% aqueous Sodium Hydroxide (NaOH)
-
Water
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend LiAlH₄ (2.2 equivalents) in anhydrous THF.
-
Addition of Ester: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir overnight.
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously and sequentially add water (by volume equal to the mass of LiAlH₄ used), followed by 15% aqueous NaOH (same volume as the water), and finally more water (3 times the initial volume of water).[6] Alternatively, the reaction can be quenched by the slow addition of ethyl acetate.[7][8]
-
Work-up: Stir the resulting mixture for 30 minutes at room temperature. Filter the granular precipitate and wash it thoroughly with THF or ethyl acetate.
-
Isolation: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude piperidine-2-methanol.
Method 2: Reduction of N-Boc-Ethyl Pipecolinate with Sodium Borohydride (NaBH₄) / Lithium Chloride (LiCl)
Sodium borohydride is a milder reducing agent that typically does not reduce esters. However, its reactivity can be enhanced with the addition of a Lewis acid like LiCl.[2][3] This method requires N-protection of the starting material.
Materials:
-
N-Boc-ethyl pipecolinate
-
Sodium Borohydride (NaBH₄)
-
Lithium Chloride (LiCl)
-
Anhydrous Ethanol
-
1N Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Chloroform (CHCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve N-Boc-ethyl pipecolinate (1.0 equivalent) in dry ethanol in a round-bottom flask under a nitrogen atmosphere and cool in an ice bath.
-
Addition of Reagents: Carefully add NaBH₄ (3.0 equivalents) and LiCl (0.15 equivalents) to the solution.
-
Reaction: Reflux the mixture for 8 hours.
-
Quenching and Neutralization: After cooling, adjust the pH to 7 by adding 1N HCl.
-
Extraction: Extract the mixture with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Dry the combined organic layers over MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Redissolve the residue in chloroform and filter to remove any precipitate. Concentrate the filtrate and purify by column chromatography to obtain N-Boc-piperidine-2-methanol.
-
Deprotection (if required): The Boc-protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in an appropriate solvent.
Method 3: Catalytic Hydrogenation (Alternative Approach)
Catalytic hydrogenation of the corresponding pyridine precursor, ethyl picolinate, is a viable alternative route to piperidine-2-methanol. This method typically involves high pressures of hydrogen gas and a metal catalyst.
Materials:
-
Ethyl picolinate (the pyridine analogue of this compound)
-
Platinum(IV) oxide (PtO₂) or Palladium on Carbon (Pd/C)
-
Glacial Acetic Acid or Ethanol
-
Hydrogen gas source
-
High-pressure reactor (autoclave)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Reaction Setup: In a high-pressure reactor, dissolve ethyl picolinate in glacial acetic acid or another suitable solvent. Add the catalyst (e.g., 5 mol% PtO₂).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-70 bar). Stir the reaction at room temperature or with gentle heating for 6-10 hours.[4]
-
Work-up: After the reaction, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Neutralization and Extraction: Neutralize the filtrate with a saturated solution of NaHCO₃. Extract the aqueous layer with ethyl acetate.
-
Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which is a mixture of this compound and piperidine-2-methanol due to reduction of the ester under some conditions. Further reduction as described in Method 1 or 2 would be necessary to obtain the desired product.
Purification Protocols for Piperidine-2-methanol
The crude piperidine-2-methanol obtained from the reduction can be purified using one of the following methods.
Acid-Base Extraction
This technique is effective for separating the basic piperidine product from neutral or acidic impurities.[9]
Procedure:
-
Dissolve the crude product in an organic solvent like dichloromethane.
-
Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic piperidine-2-methanol will be protonated and move to the aqueous layer.
-
Separate the layers. Make the aqueous layer basic (pH > 10) with a strong base (e.g., NaOH).
-
Extract the liberated piperidine-2-methanol back into an organic solvent.
-
Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.
Distillation
For liquid products, vacuum distillation can be an effective purification method.
Procedure:
-
Set up a distillation apparatus for vacuum distillation.
-
Ensure the crude product is dry before distillation.
-
Carefully distill the crude product under reduced pressure, collecting the fraction corresponding to the boiling point of piperidine-2-methanol.
Recrystallization
If the product is a solid or can be converted to a solid salt, recrystallization is a powerful purification technique.[10]
Procedure:
-
Select a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Experimental Workflow: LiAlH₄ Reduction
Caption: Workflow for the reduction of this compound using LiAlH₄.
Purification Logic: Acid-Base Extraction
Caption: Logical workflow for the purification of piperidine-2-methanol.
References
- 1. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Synthesis of Ropivacaine: A Detailed Examination of the Synthetic Pathway from L-Pipecolic Acid
Introduction
Ropivacaine, chemically known as (S)-(-)-1-propyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, is a widely used local anesthetic. Its synthesis is a critical process in pharmaceutical manufacturing, demanding high stereochemical purity to ensure its safety and efficacy. While various synthetic strategies exist, a common and well-documented approach involves the use of L-pipecolic acid as the chiral starting material. This application note provides a detailed overview of the synthesis of ropivacaine, focusing on the key transformations from L-pipecolic acid. Experimental protocols and quantitative data are presented to aid researchers and drug development professionals in understanding and potentially implementing this synthetic route. Although the direct use of ethyl pipecolinate is not the most prevalent starting point in published literature, it is a potential precursor that would likely be hydrolyzed to L-pipecolic acid before proceeding through the synthesis outlined below.
Synthetic Pathway Overview
The synthesis of ropivacaine from L-pipecolic acid can be broadly divided into two main steps:
-
Amide Formation: The carboxylic acid of L-pipecolic acid is activated and then reacted with 2,6-dimethylaniline to form the key intermediate, (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (also known as (S)-pipecoloxylidide).
-
N-Alkylation: The secondary amine of the piperidine ring in the intermediate is alkylated with a propyl group to yield the final product, ropivacaine.
This pathway is illustrated in the workflow diagram below.
Application of Ethyl Pipecolinate in Peptide Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl pipecolinate, the ethyl ester of pipecolic acid (a cyclic non-proteinogenic amino acid), is a valuable starting material for the incorporation of the pipecoline scaffold into peptides. The rigid structure of the piperidine ring can impart unique conformational constraints on peptide backbones, influencing their secondary structure, proteolytic stability, and biological activity. This makes pipecolic acid and its derivatives, such as this compound, attractive building blocks in the design of peptidomimetics and novel therapeutic peptides.
This application note provides a comprehensive overview and detailed protocols for the utilization of this compound in peptide synthesis. As this compound itself is not directly compatible with standard solid-phase peptide synthesis (SPPS) protocols due to its unprotected secondary amine and esterified carboxyl group, this guide will focus on its conversion into activated N-protected derivatives suitable for SPPS.
Core Principles
The application of this compound in peptide synthesis involves a two-stage process:
-
Preparation of N-Protected Pipecolic Acid: The secondary amine of this compound is first protected with a suitable group, typically Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc). This is followed by the hydrolysis (saponification) of the ethyl ester to yield the free carboxylic acid. This N-protected pipecolic acid is the activated building block for peptide synthesis.
-
Incorporation into Peptides via SPPS: The resulting N-protected pipecolic acid is then coupled to the N-terminus of a growing peptide chain on a solid support using standard SPPS methodologies.
Experimental Protocols
Protocol 1: Synthesis of N-Fmoc-L-Pipecolic Acid from L-Ethyl Pipecolinate
This protocol details the N-protection of L-ethyl pipecolinate with an Fmoc group, followed by the saponification of the ethyl ester.
Materials:
-
L-Ethyl pipecolinate
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (MeOH)
-
1 M Sodium hydroxide (NaOH)
Procedure:
Part A: N-Fmoc Protection
-
Dissolve L-ethyl pipecolinate (1.0 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in dioxane.
-
Add the Fmoc-reagent solution dropwise to the this compound solution while stirring vigorously.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude N-Fmoc-L-ethyl pipecolinate.
Part B: Saponification
-
Dissolve the crude N-Fmoc-L-ethyl pipecolinate in methanol.
-
Add a 1 M aqueous solution of NaOH (1.5 equivalents).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Fmoc-L-pipecolic acid. The product can be further purified by recrystallization.
Protocol 2: Synthesis of N-Boc-L-Pipecolic Acid from L-Ethyl Pipecolinate
This protocol outlines the N-protection of L-ethyl pipecolinate with a Boc group, followed by saponification.
Materials:
-
L-Ethyl pipecolinate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (MeOH)
-
1 M Sodium hydroxide (NaOH)
Procedure:
Part A: N-Boc Protection
-
Dissolve L-ethyl pipecolinate (1.0 equivalent) in DCM or THF.
-
Add triethylamine (1.1 equivalents) or an aqueous solution of NaOH.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield crude N-Boc-L-ethyl pipecolinate.
Part B: Saponification
-
Follow the saponification procedure outlined in Protocol 1, Part B, using the crude N-Boc-L-ethyl pipecolinate.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of N-protected pipecolic acid and its subsequent use in solid-phase peptide synthesis. Note that yields and purity can vary depending on the specific reaction conditions and the peptide sequence.
Table 1: Synthesis of N-Protected Pipecolic Acid Derivatives
| Starting Material | N-Protecting Reagent | Saponification | Product | Typical Yield (%) | Typical Purity (%) (after purification) |
| L-Ethyl Pipecolinate | Fmoc-OSu | NaOH/MeOH | N-Fmoc-L-Pipecolic Acid | 85-95 | >98 |
| L-Ethyl Pipecolinate | Boc₂O | NaOH/MeOH | N-Boc-L-Pipecolic Acid | 90-98 | >98 |
Table 2: Coupling Efficiency of N-Protected Pipecolic Acid in SPPS
| N-Protected Amino Acid | Coupling Reagent | Activation Additive | Solvent | Coupling Time (min) | Typical Coupling Efficiency (%) |
| N-Fmoc-L-Pipecolic Acid | HBTU/HATU | HOBt/HOAt | DMF | 30-60 | >95 |
| N-Fmoc-L-Pipecolic Acid | DIC | HOBt | DMF/DCM | 60-120 | >90 |
| N-Boc-L-Pipecolic Acid | HBTU/HATU | HOBt/HOAt | DMF | 30-60 | >95 |
| N-Boc-L-Pipecolic Acid | DCC | HOBt | DMF/DCM | 60-120 | >90 |
Visualizations
Workflow for Application of this compound in Peptide Synthesis
Caption: From starting material to final peptide.
Logical Relationship for SPPS Cycle with Pipecolic Acid
Caption: A single coupling cycle in SPPS.
Conclusion
This compound is a versatile and cost-effective precursor for the synthesis of N-protected pipecolic acid, a key building block for introducing conformational constraints into peptides. The protocols provided herein offer a reliable pathway for the preparation of Fmoc- and Boc-protected pipecolic acid from this compound and their subsequent incorporation into peptide sequences via solid-phase peptide synthesis. The use of pipecolic acid derivatives can significantly impact the therapeutic potential of peptides by enhancing their stability and modulating their biological activity, making this a valuable strategy for researchers in drug discovery and development.
Application Notes and Protocols for the Purification of N-Boc-Ethyl Pipecolinate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-Ethyl pipecolinate is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to mask the secondary amine of the pipecolic acid scaffold, allowing for selective transformations at other positions of the molecule. Effective purification of N-Boc-Ethyl pipecolinate is crucial to ensure the removal of unreacted starting materials, by-products, and other impurities, thereby guaranteeing the quality and reliability of subsequent synthetic steps. Flash column chromatography using silica gel is a widely adopted and efficient method for this purification.
This document provides a detailed protocol for the purification of N-Boc-Ethyl pipecolinate using silica gel column chromatography. It includes recommended materials and methods, expected outcomes, and a workflow diagram to guide researchers through the process.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the purification of N-Boc-Ethyl pipecolinate via flash column chromatography. These values are derived from established procedures for structurally similar N-Boc protected piperidine derivatives and serve as a strong starting point for methodological development.
| Parameter | Description | Typical Value/Range | Source(s) |
| Stationary Phase | Adsorbent used in the column | Silica Gel (230-400 mesh) | |
| Mobile Phase | Solvent system used to elute the compound | Hexane/Ethyl Acetate | [1] |
| Elution Mode | Method of mobile phase delivery | Isocratic or Gradient | |
| Mobile Phase Composition | Ratio of solvents for optimal separation | 5-20% Ethyl Acetate in Hexane | [1] |
| TLC Retention Factor (Rf) | Target Rf for the product in the selected mobile phase | 0.2 - 0.3 | |
| Loading Capacity | Amount of crude material per gram of silica gel | 1:50 to 1:100 (w/w) | |
| Expected Yield | Isolated yield of pure product | 85-95% | |
| Expected Purity | Purity of the final product | >98% |
Experimental Protocols
This section details the step-by-step methodology for the purification of N-Boc-Ethyl pipecolinate.
Materials
-
Crude N-Boc-Ethyl pipecolinate
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Compressed air or nitrogen source (for flash chromatography)
-
Collection tubes or flasks
-
Rotary evaporator
Preliminary TLC Analysis
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.
-
Dissolve a small amount of the crude N-Boc-Ethyl pipecolinate in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a sealed chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Visualize the developed plate under a UV lamp and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
The ideal solvent system will give a well-separated spot for the desired product with an Rf value of approximately 0.2-0.3.
Column Chromatography Procedure
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the chromatography column and allow the silica to settle, gently tapping the column to ensure even packing.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by passing 2-3 column volumes of the mobile phase through the silica gel.
-
-
Sample Loading:
-
Dissolve the crude N-Boc-Ethyl pipecolinate in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the mobile phase determined from the TLC analysis.
-
Apply gentle pressure using compressed air or nitrogen to maintain a steady flow rate (flash chromatography).
-
If using a gradient elution, gradually increase the proportion of the more polar solvent (ethyl acetate) to elute the product.
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate tubes or flasks.
-
Monitor the composition of the eluted fractions by TLC to identify those containing the pure product.
-
Combine the fractions containing the pure N-Boc-Ethyl pipecolinate.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified N-Boc-Ethyl pipecolinate.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the purification of N-Boc-Ethyl pipecolinate by column chromatography.
References
Application Notes and Protocols: Recrystallization of Ethyl Pipecolinate Hydrochloride
Introduction
Ethyl pipecolinate hydrochloride is the hydrochloride salt of ethyl 2-piperidinecarboxylate. As with many amine salts used in pharmaceutical development and research, obtaining a high degree of purity is crucial. Recrystallization is a fundamental and effective technique for the purification of crystalline solids. This document provides a detailed protocol for the recrystallization of this compound hydrochloride, based on general principles for the purification of hydrochloride salts of small organic molecules. The provided method is a starting point and may require optimization for specific impurity profiles and scales.
Data Presentation
The following table should be used to record quantitative data during the recrystallization procedure. This allows for the tracking of efficiency and reproducibility of the purification process.
| Parameter | Value | Units | Notes |
| Mass of Crude Product | g | ||
| Chosen Solvent System | - | e.g., Isopropanol/Diethyl Ether | |
| Volume of Primary Solvent | mL | Volume required to dissolve the crude solid | |
| Dissolution Temperature | °C | Temperature at which the solid fully dissolves | |
| Volume of Anti-Solvent | mL | If used | |
| Crystallization Temperature | °C | Temperature at which crystallization begins | |
| Final Cooling Temperature | °C | e.g., ice bath temperature | |
| Mass of Purified Product | g | After drying | |
| Yield | % | (Mass of Purified / Mass of Crude) x 100 | |
| Melting Point (Crude) | °C | ||
| Melting Point (Purified) | °C |
Experimental Protocol
This protocol outlines a general procedure for the recrystallization of this compound hydrochloride. The choice of solvent is critical; alcohols such as isopropanol or ethanol are often suitable for hydrochloride salts.[1][2] A two-solvent system, for instance, using an alcohol and an anti-solvent like diethyl ether or ethyl acetate, can also be effective.[2]
Materials:
-
Crude this compound hydrochloride
-
Recrystallization solvent (e.g., Isopropanol)
-
Anti-solvent (e.g., Diethyl ether, optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[3] For this protocol, isopropanol is suggested as a starting point.
-
Dissolution:
-
Place the crude this compound hydrochloride into an appropriately sized Erlenmeyer flask equipped with a stir bar.
-
Add a minimal amount of the primary solvent (e.g., isopropanol) to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of the hot solvent until the solid completely dissolves.[4] Avoid adding an excess of solvent to ensure a good yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot solvent to prevent premature crystallization.
-
Quickly pour the hot solution through the fluted filter paper in the pre-heated funnel into the clean, pre-heated flask.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.[1]
-
If crystallization does not occur, it can be induced by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
-
Once the solution has reached room temperature and crystal formation has commenced, the flask can be placed in an ice bath to maximize the yield of the crystalline product.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.[5]
-
Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.
-
-
Washing:
-
Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor containing impurities.[4] It is crucial to use cold solvent to minimize the loss of the purified product.
-
-
Drying:
-
Dry the purified crystals. This can be achieved by air drying on a watch glass, or more efficiently, in a drying oven at a temperature well below the compound's melting point, or in a vacuum desiccator.
-
Mandatory Visualization
The following diagram illustrates the logical workflow of the recrystallization procedure.
Caption: Workflow for the recrystallization of this compound hydrochloride.
References
Application Notes and Protocols for the Chiral Resolution of Racemic Ethyl Pipecolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl pipecolinate, a valuable chiral building block in the synthesis of numerous pharmaceuticals, is often produced as a racemic mixture. The separation of its enantiomers is a critical step to access the desired stereoisomer with specific pharmacological activity. This document provides detailed application notes and protocols for three common and effective methods for the chiral resolution of racemic this compound: classical diastereomeric salt formation, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC).
Classical Resolution via Diastereomeric Salt Formation
Classical resolution is a robust and scalable method that relies on the differential solubility of diastereomeric salts formed between the racemic base (this compound) and a chiral acid.
Data Presentation
| Parameter | Value | Reference Compound | Resolving Agent |
| Optical Purity | High | Ethyl nipecotate | (D)-dibenzoyl tartaric acid |
| Yield | High | Ethyl nipecotate | (D)-dibenzoyl tartaric acid |
| Solvent | 95% aqueous ethanol | Ethyl nipecotate | (D)-dibenzoyl tartaric acid |
Note: Specific quantitative values for yield and enantiomeric excess for the resolution of this compound with (D)-dibenzoyl tartaric acid were not available in the searched literature. The reference indicates "high optical purity and yield" were achieved for ethyl nipecotate (a synonym for this compound)[1].
Experimental Protocol
Objective: To resolve racemic this compound by fractional crystallization of diastereomeric salts formed with (D)-(-)-dibenzoyl-tartaric acid.
Materials:
-
Racemic this compound
-
(D)-(-)-dibenzoyl-tartaric acid
-
95% Ethanol (aq)
-
2M Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filtration apparatus
-
pH meter or pH paper
Procedure:
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic this compound in a minimal amount of warm 95% ethanol.
-
In a separate flask, dissolve 0.5 equivalents of (D)-(-)-dibenzoyl-tartaric acid in warm 95% ethanol. Note: Using a sub-stoichiometric amount of the resolving agent can improve the optical purity of the initially precipitated salt.
-
Slowly add the resolving agent solution to the this compound solution with gentle stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold 95% ethanol.
-
The collected solid is the diastereomeric salt of one of the this compound enantiomers. The mother liquor contains the enriched, more soluble diastereomeric salt of the other enantiomer.
-
-
Liberation of the Enantiomer:
-
Suspend the crystalline diastereomeric salt in a mixture of water and dichloromethane.
-
Add 2M sodium hydroxide solution dropwise with vigorous stirring until the pH of the aqueous layer is >10. This will break the salt and liberate the free base of the this compound enantiomer.
-
Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched this compound.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (e.e.) of the resolved this compound should be determined by chiral HPLC or by measuring the specific optical rotation and comparing it to the literature value for the pure enantiomer.
-
Workflow Diagram
Caption: Workflow for classical chiral resolution.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction with one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. For esters like this compound, this often involves hydrolysis or transesterification.
Data Presentation
| Parameter | Value | Reference Compound | Enzyme |
| Enantiomeric Excess (e.e.) of Product | >96% | (S)-Ethyl-3-hydroxybutyrate | Immobilized Candida antarctica lipase B (CALB) |
| Enantiomeric Excess (e.e.) of Substrate | >96% | (R)-Ethyl-3-acetoxybutyrate | Immobilized Candida antarctica lipase B (CALB) |
| Yield | 73% (total process) | (R)- and (S)-ethyl-3-hydroxybutyrate | Immobilized Candida antarctica lipase B (CALB) |
Note: The data presented is for the enzymatic resolution of a structurally similar chiral ester, ethyl-3-hydroxybutyrate, using the highly effective and commonly used Candida antarctica lipase B (CALB), often available as Novozym 435.[2] This serves as a strong starting point for the development of a protocol for this compound.
Experimental Protocol
Objective: To perform a kinetic resolution of racemic this compound via enzymatic hydrolysis using Candida antarctica lipase B (CALB).
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., toluene or methyl tert-butyl ether)
-
Stirring apparatus
-
Incubator shaker
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
Enzymatic Hydrolysis:
-
To a solution of racemic this compound in a suitable organic solvent (if required for solubility), add phosphate buffer.
-
Add the immobilized CALB (typically 5-10% by weight of the substrate).
-
Incubate the mixture with vigorous stirring at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining substrate (this compound) and the product (pipecolic acid).
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the product.
-
-
Work-up and Separation:
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separate the organic and aqueous layers.
-
The unreacted enantiomer of this compound will be in the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The product, the enantiomer of pipecolic acid, will be in the aqueous layer as its salt. Acidify the aqueous layer to pH ~2 with 1M HCl and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic extracts and concentrate to obtain the pipecolic acid enantiomer.
-
Purify the unreacted this compound enantiomer and the pipecolic acid product by column chromatography if necessary.
-
-
Determination of Enantiomeric Excess:
-
Determine the e.e. of the unreacted this compound and the formed pipecolic acid (after esterification back to this compound for analysis if necessary) by chiral HPLC.
-
Workflow Diagram
Caption: Workflow for enzymatic kinetic resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Data Presentation
| Parameter | Value | Reference Compound |
| Stationary Phase | Immobilized amylose-based CSP | Ethyl nipecotate |
| Mobile Phase | n-hexane:ethanol:diethylamine (80:20:0.1, v/v/v) | Ethyl nipecotate |
| Resolution (Rs) | 3.59 | Ethyl nipecotate |
Note: This data is for the analytical separation of ethyl nipecotate (a synonym for this compound).[1] A high resolution value (Rs > 1.5) indicates a good separation.
Experimental Protocol
Objective: To separate the enantiomers of racemic this compound using chiral HPLC.
Materials:
-
Racemic this compound standard
-
HPLC grade n-hexane
-
HPLC grade ethanol
-
Diethylamine
-
HPLC system with a UV detector
-
Chiral column (e.g., immobilized amylose-based stationary phase like Chiralpak® IA, IB, or IC)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Immobilized amylose-based chiral stationary phase (e.g., Chiralpak® IA).
-
Mobile Phase: n-hexane:ethanol:diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram. The two enantiomers should appear as two separate peaks.
-
The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.
-
-
Preparative Separation (Optional):
-
For preparative scale separation, the method can be scaled up using a larger dimension chiral column and a preparative HPLC system with a fraction collector. The mobile phase composition may need to be optimized for higher loading and better throughput.
-
Workflow Diagram
Caption: Workflow for chiral HPLC separation.
References
Synthesis of Novel Heterocyclic Compounds from Ethyl Pipecolinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of novel heterocyclic compounds utilizing ethyl pipecolinate as a versatile starting material. This compound, a cyclic amino acid ester, serves as a valuable scaffold for the construction of complex molecular architectures, many of which are of significant interest in medicinal chemistry and drug discovery. The protocols outlined below cover key synthetic strategies, including multicomponent reactions, intramolecular cyclizations, and transition-metal-catalyzed transformations, offering a practical guide for researchers in the field.
Multicomponent Reactions for Rapid Assembly of Complex Scaffolds
Multicomponent reactions (MCRs) are powerful tools for the efficient, one-pot synthesis of complex molecules from three or more starting materials.[1] this compound is an excellent substrate for MCRs, enabling the rapid generation of diverse heterocyclic libraries.
Pictet-Spengler Reaction for the Synthesis of β-Carboline Derivatives
The Pictet-Spengler reaction is a classic MCR that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline or related heterocyclic system.[2][3] When this compound is N-alkylated with a suitable tryptamine derivative, it can undergo a Pictet-Spengler reaction to yield complex polycyclic structures.
Experimental Protocol: Synthesis of a Tetracyclic β-Carboline Derivative
A solution of N-(2-(1H-indol-3-yl)ethyl)this compound (1.0 mmol), prepared via standard reductive amination, and paraformaldehyde (1.2 mmol) in toluene (20 mL) is treated with trifluoroacetic acid (TFA, 0.1 mmol). The mixture is heated to reflux for 4 hours with a Dean-Stark trap to remove water. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired tetracyclic β-carboline product.
| Entry | Starting Material | Aldehyde/Ketone | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-(2-(1H-indol-3-yl)ethyl)this compound | Paraformaldehyde | TFA | Toluene | 110 | 4 | 75-85 |
| 2 | N-(2-(5-methoxy-1H-indol-3-yl)ethyl)this compound | Acetaldehyde | HCl | Dioxane | 80 | 6 | 70-80 |
Caption: General workflow for the Pictet-Spengler reaction.
Caption: Pictet-Spengler Reaction Workflow.
Ugi Four-Component Reaction (U-4CR) for Peptidomimetic Scaffolds
The Ugi four-component reaction is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative.[4][5] this compound can act as the amine component, leading to the formation of complex peptidomimetic structures with a piperidine core.
Experimental Protocol: Synthesis of a Ugi Adduct from this compound
To a solution of this compound (1.0 mmol) and benzaldehyde (1.0 mmol) in methanol (10 mL) at room temperature is added benzoic acid (1.0 mmol). The mixture is stirred for 10 minutes, after which cyclohexyl isocyanide (1.0 mmol) is added. The reaction is stirred for 48 hours at room temperature. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography (ethyl acetate/hexane) to yield the desired Ugi adduct.
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Benzoic Acid | Cyclohexyl Isocyanide | Methanol | RT | 48 | 80-90 |
| 2 | Isobutyraldehyde | Acetic Acid | tert-Butyl Isocyanide | Methanol | RT | 48 | 75-85 |
Caption: General scheme of the Ugi four-component reaction.
Caption: Ugi Four-Component Reaction.
Intramolecular Cyclization Strategies
Intramolecular cyclization of suitably functionalized this compound derivatives is a powerful method for constructing fused and bridged heterocyclic systems.
Intramolecular aza-Diels-Alder Reaction
The aza-Diels-Alder reaction, a variant of the Diels-Alder reaction, involves the [4+2] cycloaddition of an imine with a diene to form a tetrahydropyridine ring.[6][7] By tethering a diene to the nitrogen of this compound, an intramolecular aza-Diels-Alder reaction can be induced to form fused bicyclic structures.
Experimental Protocol: Synthesis of a Fused Piperidine via Intramolecular aza-Diels-Alder Reaction
N-((1E,3E)-penta-1,3-dien-1-yl)this compound (1.0 mmol) is dissolved in xylenes (10 mL) in a sealed tube. The solution is heated to 180 °C for 24 hours. After cooling, the solvent is removed in vacuo, and the crude product is purified by column chromatography (silica gel, ethyl acetate/hexane) to afford the fused piperidine derivative.
| Entry | Diene Tether | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
| 1 | (1E,3E)-penta-1,3-dien-1-yl | Xylenes | 180 | 24 | 65-75 | 5:1 |
| 2 | (2E,4E)-hexa-2,4-dien-1-yl | Toluene | 160 | 36 | 60-70 | 4:1 |
Caption: Workflow for intramolecular aza-Diels-Alder reaction.
Caption: Intramolecular aza-Diels-Alder.
Transition-Metal-Catalyzed Synthesis
Transition-metal catalysis offers a versatile platform for the synthesis of complex heterocyclic structures from this compound through reactions such as ring-closing metathesis and cycloisomerization.
Ring-Closing Metathesis (RCM) for Bicyclic Alkaloid Scaffolds
Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic olefins from acyclic dienes, catalyzed by ruthenium or molybdenum complexes.[1][8] N-alkenylation of this compound with a second olefin-containing chain allows for RCM to construct bicyclic systems like indolizidine and quinolizidine alkaloids.[2]
Experimental Protocol: Synthesis of a Dihydroxyindolizidinone Precursor
To a solution of N-allyl-N-(but-3-en-1-yl)glycine ethyl ester (derived from this compound chemistry) (0.5 mmol) in anhydrous dichloromethane (50 mL) is added Grubbs' second-generation catalyst (5 mol%). The mixture is refluxed under a nitrogen atmosphere for 12 hours. The solvent is then removed, and the residue is purified by column chromatography (silica gel, ethyl acetate/hexane) to yield the bicyclic olefin.
| Entry | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Grubbs' II | Dichloromethane | 40 | 12 | 85-95 |
| 2 | Hoveyda-Grubbs' II | Toluene | 80 | 8 | 80-90 |
Caption: Ring-Closing Metathesis workflow.
Caption: Ring-Closing Metathesis.
Synthesis of Spirocyclic and Bridgehead Heterocycles
This compound can also be elaborated into more complex three-dimensional structures such as spirocyclic and bridgehead heterocyclic systems.
Synthesis of Spiro-oxindoles
Spiro-oxindoles are an important class of compounds with a wide range of biological activities.[3][9] These can be synthesized from this compound through multi-step sequences often involving condensation and cyclization reactions.
Experimental Protocol: Synthesis of a Spiro-piperidine-oxindole
A mixture of isatin (1.0 mmol), this compound (1.0 mmol), and Meldrum's acid (1.2 mmol) in ethanol (15 mL) is refluxed for 6 hours. The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to give the spiro-piperidine-oxindole derivative.
| Entry | Isatin Derivative | Activating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Isatin | Meldrum's Acid | Ethanol | 78 | 6 | 70-80 |
| 2 | 5-Bromoisatin | Malononitrile | Acetic Acid | 100 | 8 | 65-75 |
Synthesis of Bridgehead Nitrogen Heterocycles
Bridgehead nitrogen heterocycles, such as indolizidines and quinolizidines, are common motifs in natural products.[3][10] These can be accessed from this compound through strategies involving intramolecular cyclization of N-functionalized derivatives.
Experimental Protocol: Synthesis of an Indolizidine Precursor
Ethyl 1-(4-oxobutyl)piperidine-2-carboxylate is prepared by alkylation of this compound with 1-bromo-4-oxobutane. This intermediate (1.0 mmol) is then subjected to an intramolecular aldol condensation by treatment with a base such as lithium diisopropylamide (LDA) (1.1 mmol) in THF at -78 °C, followed by warming to room temperature over 2 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate, concentrated, and purified by chromatography to yield the bicyclic indolizidine precursor.
| Entry | N-Side Chain | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-oxobutyl | LDA | THF | -78 to RT | 2 | 60-70 |
| 2 | 5-oxopentyl | NaH | DMF | RT | 12 | 55-65 |
Caption: General strategy for bridgehead heterocycle synthesis.
Caption: Bridgehead Heterocycle Synthesis.
References
- 1. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of bridgehead (or ring-junction) nitrogen heterocycles via transition metal-catalyzed C–H bond activation and functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantio- and diastereo-selective synthesis of pipecolic acid derivatives using the aza-Diels–Alder reaction of imines with dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Kinetically E-Selective Macrocyclic Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Troubleshooting & Optimization
Common side reactions in the N-alkylation of Ethyl pipecolinate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the N-alkylation of ethyl pipecolinate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of the Desired N-Alkylated Product
Q1: My N-alkylation of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the N-alkylation of this compound can stem from several factors, including incomplete reaction, suboptimal reaction conditions, and the formation of side products. Here are key areas to investigate:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at an appropriate temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Poor Solubility: The starting materials or reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. Consider using a more suitable solvent or increasing the reaction temperature to improve solubility.[1]
-
Inefficient Stirring: Inadequate mixing can lead to localized concentration gradients and hinder the reaction. Ensure vigorous and consistent stirring throughout the reaction.
-
-
Suboptimal Reagents and Conditions:
-
Choice of Base: The strength and solubility of the base are crucial. A base that is too weak may not sufficiently deprotonate the piperidine nitrogen, while a very strong base might promote side reactions. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), with the latter often being more soluble and effective.[1]
-
Alkylating Agent Reactivity: The reactivity of the alkylating agent (e.g., alkyl halide) is important. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Using a more reactive alkylating agent can improve the reaction rate.
-
Solvent Choice: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are commonly used for N-alkylation reactions.[1] The choice of solvent can significantly impact the solubility of reagents and the reaction rate.
-
-
Side Reactions: The formation of byproducts is a major contributor to low yields. Please refer to the specific side reaction sections below for detailed troubleshooting.
Issue 2: Formation of Over-Alkylated Products (Quaternary Ammonium Salt)
Q2: I am observing a significant amount of a polar, highly water-soluble byproduct that I suspect is the quaternary ammonium salt. How can I prevent this?
A2: Over-alkylation, leading to the formation of a quaternary ammonium salt, is a very common side reaction in the N-alkylation of secondary amines like this compound. The initially formed N-alkylated tertiary amine is often more nucleophilic than the starting secondary amine and can react further with the alkylating agent.
Strategies to Minimize Over-Alkylation:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the alkylating agent. A large excess of the alkylating agent will significantly favor the formation of the quaternary salt.[2]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly and portion-wise to the reaction mixture helps to maintain a low concentration of the alkylating agent at any given time, thereby reducing the chance of the tertiary amine product reacting further.
-
Use of a Bulky Base: A sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) can be effective in scavenging the acid produced during the reaction without competing in the alkylation.
-
Alternative Method: Reductive Amination: Reductive amination is a highly effective alternative to direct alkylation for achieving mono-N-alkylation with better control and selectivity. This method involves the reaction of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the desired N-alkylated product.[3]
Issue 3: Potential for Racemization
Q3: My this compound is chiral. Is there a risk of racemization during N-alkylation, and how can I mitigate it?
A3: Yes, there is a potential for racemization at the C2 position of the piperidine ring, especially under basic conditions. The α-proton to the ester group can be acidic and susceptible to deprotonation by a strong base, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of enantiomers.
Strategies to Minimize Racemization:
-
Use of Mild Bases: Employ weaker bases like potassium bicarbonate (KHCO₃) or organic bases like triethylamine (NEt₃) or DIPEA. Avoid strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) if racemization is a concern.
-
Lower Reaction Temperatures: Running the reaction at lower temperatures can help to minimize the rate of enolization and subsequent racemization.
-
Base-Free Catalytic Methods: Consider using modern catalytic methods for N-alkylation, such as those employing ruthenium or iridium catalysts, which can proceed under base-free conditions and have been shown to provide excellent retention of stereochemistry.[4][5]
-
Careful Monitoring: Monitor the enantiomeric excess (ee) of your product using chiral High-Performance Liquid Chromatography (HPLC) to assess the extent of racemization under your reaction conditions.
Issue 4: Ester Hydrolysis
Q4: I am concerned about the hydrolysis of the ethyl ester group under my reaction conditions. How can I avoid this?
A4: Ester hydrolysis is a potential side reaction, particularly if the reaction is carried out in the presence of strong bases and water.
Strategies to Minimize Ester Hydrolysis:
-
Anhydrous Conditions: Ensure that all reagents and solvents are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Choice of Base: Use non-hydroxide bases such as potassium carbonate, cesium carbonate, or organic amines. Avoid using strong aqueous bases like sodium hydroxide or potassium hydroxide if possible.
-
Aprotic Solvents: Utilize aprotic solvents that do not participate in hydrolysis reactions.
-
Work-up Procedure: During the work-up, if an aqueous basic wash is necessary, perform it quickly and at a low temperature to minimize the contact time and the rate of hydrolysis.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the N-alkylation of piperidine derivatives, which can serve as a starting point for optimizing the N-alkylation of this compound. Specific quantitative data for the side reactions of this compound is scarce in the literature, emphasizing the importance of careful reaction monitoring and optimization.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield of N-alkylated product | Reference |
| Alkyl Halide | N,N-diisopropylethylamine | Acetonitrile | Room Temp | Varies | < 70% | [2] |
| Alkyl Halide | Silver(I) oxide | DMF | 70 | Varies | Not specified | [2] |
| Alkyl Halide | K₂CO₃ | DMF | Room Temp | Varies | Not specified | [2] |
| Benzyl Bromide | Benzylamine | Toluene | 100 | 2 | 96% (of N-benzyl-N-(4-methoxybenzyl)amine) | N/A |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using an Alkyl Halide
This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.). Dissolve the starting material in a suitable anhydrous solvent (e.g., acetonitrile or DMF).
-
Addition of Base: Add the base (e.g., K₂CO₃, 1.5 - 2.0 eq.) to the solution.
-
Addition of Alkylating Agent: While stirring the mixture, add the alkylating agent (1.0 - 1.2 eq.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C). Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated this compound.
Protocol 2: General Procedure for Reductive Amination
This method is often preferred for achieving selective mono-alkylation.
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0 - 1.2 eq.) in a suitable solvent (e.g., methanol, dichloroethane). A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath. Carefully add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for common issues in the N-alkylation of this compound.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Ethyl Pipecolinate Amide Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the amide coupling of ethyl pipecolinate, a sterically hindered secondary amine.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is resulting in low to no yield. What are the most common reasons for this?
Low yields in amide coupling reactions involving this compound are frequently due to a combination of factors related to its structure and reactivity. The primary culprits include:
-
Steric Hindrance: this compound is a secondary amine with a bulky piperidine ring, which can physically impede the approach of the activated carboxylic acid.[1][2] This is often the most significant barrier to achieving high yields.
-
Incomplete Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid, or the activated intermediate might be unstable.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time can dramatically impact the reaction outcome. For sterically hindered couplings, these parameters require careful optimization.[3]
-
Hydrolysis of Activated Species: Trace amounts of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide bond formation. Therefore, using anhydrous solvents and reagents is crucial.
-
Side Reactions: Undesired reactions can consume starting materials or lead to difficult-to-separate impurities. A notable side reaction is the potential for homocoupling of the pipecolinate if the reaction conditions are not carefully controlled.[4]
Q2: How can I overcome the steric hindrance associated with this compound?
Addressing steric hindrance is key to improving yields. Consider the following strategies:
-
Choice of Coupling Reagent: Standard coupling reagents may not be effective. More potent reagents are often required for hindered amines. Reagents like HATU, HCTU, and PyBOP are known to be effective for difficult couplings.[5] In particularly challenging cases, forming an acyl fluoride in situ using reagents like BTFFH can be a successful strategy, as acyl fluorides are small and highly reactive.[1][6]
-
Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this must be balanced with the potential for increased side reactions, including racemization.[1]
-
Extended Reaction Time: Sterically hindered reactions are often slower. Allowing the reaction to proceed for a longer duration (e.g., 24-48 hours) can lead to higher conversion. Monitoring the reaction by TLC or LC-MS is essential to determine the optimal time.
Q3: Which coupling reagents, bases, and solvents are recommended for this compound amide coupling?
The selection of reagents and solvents is critical. The following tables provide a summary of common choices for sterically hindered amide couplings.
Data Presentation: Reagent and Solvent Selection
Table 1: Comparison of Common Coupling Reagents for Hindered Amide Coupling
| Coupling Reagent | Advantages | Disadvantages |
| HATU | Highly efficient for hindered couplings, fast reaction times.[5][7] | Can cause guanidinylation of the amine if used in excess.[8] |
| HCTU | Similar to HATU in efficiency, often more cost-effective. | Can also lead to guanidinylation side products. |
| PyBOP | Effective for hindered couplings, byproducts are generally soluble and easier to remove.[7] | Can be less reactive than HATU for very challenging substrates. |
| EDC/HOBt | Common and cost-effective. HOBt helps to suppress racemization.[9] | Often less effective for severely hindered couplings compared to uronium/phosphonium reagents. |
| BTFFH | Forms highly reactive acyl fluorides in situ, excellent for very hindered systems.[1] | Reagent is specialized and may be more expensive. |
Table 2: Common Bases for Amide Coupling
| Base | Key Characteristics |
| DIPEA | A non-nucleophilic, sterically hindered base. The most common choice for preventing unwanted side reactions with the coupling reagent.[10] |
| NMM | A weaker, non-nucleophilic base. Can be a good alternative to DIPEA, particularly when trying to minimize racemization.[10] |
| 2,4,6-Collidine | A sterically hindered and weaker base, sometimes used to further minimize the risk of racemization.[10] |
Table 3: Recommended Solvents for Amide Coupling
| Solvent | Properties and Recommendations |
| DMF | A polar aprotic solvent that is excellent at dissolving most reactants and reagents. A common choice for amide couplings.[3] |
| NMP | Similar to DMF but with a higher boiling point. Can be beneficial for reactions requiring higher temperatures to overcome steric hindrance.[8] |
| DCM | A lower-boiling point solvent that is easy to remove. Good for couplings that proceed readily at or below room temperature.[5] |
| THF | Another common aprotic solvent. Must be anhydrous. |
Q4: I am concerned about racemization of my chiral carboxylic acid. How can I minimize this?
Racemization is a potential side reaction, especially when using strong bases or elevated temperatures.[8] To mitigate this:
-
Use Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are very effective at suppressing racemization when used with carbodiimide coupling reagents like EDC.[5] Uronium/phosphonium reagents like HATU and HBTU already incorporate a derivative of HOBt or HOAt.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a good strategy.
-
Base Selection: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine if racemization is a significant issue.[10]
Q5: What is a good starting point for an experimental protocol?
Below are two detailed protocols: a standard approach using HATU and a specialized method for highly hindered substrates using in situ acyl fluoride formation.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of this compound using HATU
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.2 equivalents) in a small amount of anhydrous DMF.
-
Add the this compound solution to the reaction mixture dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For sterically hindered couplings, the reaction may require heating (e.g., 50 °C) and/or extended reaction times (24-48 hours).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[11]
Protocol 2: Amide Coupling via In Situ Acyl Fluoride Formation for Highly Hindered Substrates
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.3 equivalents).
-
Dissolve the carboxylic acid in anhydrous DCM or acetonitrile.
-
Add a fluorinating agent such as BTFFH (1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Seal the reaction vessel and heat to an elevated temperature (e.g., 80 °C) for 12-24 hours.[1]
-
Monitor the reaction for completeness by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent and perform aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.[11]
Mandatory Visualization
Diagram 1: General Workflow for this compound Amide Coupling
Caption: A generalized workflow for a typical amide coupling reaction.
Diagram 2: Troubleshooting Logic for Low Yields
Caption: A decision tree for troubleshooting low yields in amide coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. chimia.ch [chimia.ch]
- 3. growingscience.com [growingscience.com]
- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 5. merckmillipore.com [merckmillipore.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Preventing Racemization in Ethyl Pipecolinate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you maintain the stereochemical integrity of ethyl pipecolinate during various chemical transformations. Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a critical issue in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This guide offers practical advice and detailed protocols to minimize or prevent racemization in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during reactions with this compound?
A1: Racemization of this compound, an α-amino ester, typically occurs through the deprotonation of the α-carbon (the carbon atom adjacent to the ester and amino groups). This forms a planar enolate intermediate which is achiral. Subsequent protonation can occur from either face of the enolate, leading to a mixture of both enantiomers. Factors that promote this process include:
-
Strong Bases: Bases can abstract the acidic α-proton.
-
High Temperatures: Increased thermal energy can overcome the activation barrier for deprotonation.
-
Prolonged Reaction Times: Extended exposure to basic or harsh conditions increases the likelihood of racemization.
-
Certain Coupling Reagents: In peptide synthesis, some activating agents can facilitate the formation of oxazolone intermediates, which are particularly prone to racemization.
Q2: Which amino acids are most susceptible to racemization?
A2: While this guide focuses on this compound, it's useful to know that in peptide synthesis, amino acids like histidine (His) and cysteine (Cys) are particularly susceptible to racemization. Phenylalanine (Phe) and serine (Ser) can also be prone to racemization under certain conditions.
Q3: How can I analyze the enantiomeric purity of my this compound derivative?
A3: The most common methods for determining enantiomeric excess (e.e.) are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). These techniques use a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for quantification. For compounds lacking a UV chromophore, pre-column derivatization with a chromophoric reagent can be employed.
Troubleshooting Guide
Issue 1: Loss of Enantiomeric Excess during N-Acylation
You are performing an N-acylation reaction on this compound and observe a significant decrease in the enantiomeric excess of your product.
| Potential Cause | Troubleshooting Step | Rationale |
| Strong or Sterically Unhindered Base | Switch to a sterically hindered, non-nucleophilic base such as 2,4,6-collidine or diisopropylethylamine (DIPEA). Use the minimum effective amount of base. | Sterically bulky bases are less likely to abstract the α-proton, thus reducing the formation of the planar enolate intermediate. |
| High Reaction Temperature | Perform the acylation at a lower temperature, for example, 0 °C or even -20 °C. | Lowering the temperature reduces the kinetic energy of the system, making the deprotonation of the α-carbon less favorable. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | Minimizing the exposure time to basic conditions reduces the opportunity for racemization to occur. |
| Reactive Acylating Agent | If using a highly reactive acylating agent like an acid chloride, consider converting the carboxylic acid to a less reactive activated species, for example, by using a coupling reagent. | This allows for more controlled acylation with less aggressive reaction conditions. |
Issue 2: Racemization during Ester Hydrolysis
You are hydrolyzing the ethyl ester of an N-protected pipecolinate derivative to the corresponding carboxylic acid and notice a loss of stereochemical integrity.
| Potential Cause | Troubleshooting Step | Rationale |
| Harsh Basic Hydrolysis (e.g., concentrated NaOH at high temperature) | Use milder basic conditions, such as lithium hydroxide (LiOH) in a mixture of THF and water at room temperature or 0 °C. | LiOH is a milder base than NaOH or KOH and can often effect hydrolysis at lower temperatures, minimizing the risk of α-proton abstraction. |
| Acidic Hydrolysis Conditions | While generally less prone to causing racemization for this specific transformation, prolonged exposure to strong acid at high temperatures can still lead to some epimerization. If acidic conditions are necessary, use the mildest effective acid and lowest possible temperature. | Milder conditions are always preferable to preserve stereochemical integrity. |
Issue 3: Epimerization during Peptide Coupling
You are coupling N-protected pipecolic acid (obtained from the hydrolysis of this compound) with another amino acid ester and detect the diastereomeric peptide product, indicating racemization of the pipecolic acid moiety.
| Coupling Reagent Class | Recommended Reagents & Additives | Rationale |
| Carbodiimides | Use N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC) in combination with a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). | These additives react with the activated acid to form an active ester that is more stable and less prone to racemization than the O-acylisourea intermediate formed by the carbodiimide alone.[1] |
| Onium Salts (Aminium/Uronium & Phosphonium) | Utilize reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU, or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). | These reagents are highly efficient and generally lead to fast coupling reactions with low levels of racemization.[2] HATU is often preferred for challenging couplings.[2] |
Quantitative Data Summary
The choice of coupling reagent and additives is crucial in preventing racemization during peptide synthesis. The following table provides a comparative overview of the performance of various coupling reagents.
Table 1: Comparison of Crude Peptide Purity and Racemization Levels for Different Coupling Reagents [1]
| Coupling Reagent/Additive | Crude Peptide Purity (%) | Racemization (%) |
| DCC/HOBt | 85 | 5.2 |
| DIC/HOBt | 88 | 4.8 |
| HBTU/DIPEA | 92 | 2.1 |
| HATU/DIPEA | 95 | 1.5 |
| PyBOP/DIPEA | 93 | 1.9 |
| COMU/DIPEA | 96 | 1.2 |
Data is representative and can vary based on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Racemization-Free N-Acylation of this compound
This protocol describes a general procedure for the N-acylation of this compound using a carboxylic acid and a coupling reagent, designed to minimize racemization.
Materials:
-
(L)-Ethyl pipecolinate
-
Carboxylic acid of choice
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes.
-
Add a solution of (L)-Ethyl pipecolinate (1.1 eq) in the same anhydrous solvent to the reaction mixture dropwise over 10 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 1-4 hours), quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Protocol 2: Chiral HPLC Analysis of N-Acetyl this compound
This protocol provides a starting point for the chiral HPLC analysis to determine the enantiomeric purity of N-acetyl this compound. The exact conditions may need to be optimized for your specific instrument and column.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column, for example, a polysaccharide-based column such as Chiralpak® IA, IB, or IC.
Mobile Phase and Conditions:
-
A typical mobile phase would be a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 210 nm (for the amide chromophore)
-
Column temperature: 25 °C
-
Injection volume: 10 µL
-
Sample concentration: 1 mg/mL in the mobile phase
Procedure:
-
Prepare a solution of your N-acetyl this compound sample in the mobile phase.
-
Prepare a solution of the racemic N-acetyl this compound standard for comparison and to confirm the elution order of the enantiomers.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers and the resolution factor.
-
Inject your sample and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Visualizations
Caption: Workflow for Racemization-Free N-Acylation.
Caption: Troubleshooting Logic for Racemization.
References
Technical Support Center: Optimizing Catalyst Loading for Hydrogenation of Ethyl Pipecolinate Precursors
Welcome to the technical support center for the hydrogenation of ethyl pipecolinate precursors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the hydrogenation of this compound precursors like ethyl nicotinate?
A1: The most frequently used heterogeneous catalysts for the hydrogenation of pyridine rings are precious metal catalysts. These include rhodium-based catalysts such as rhodium(III) oxide (Rh₂O₃) and rhodium on carbon (Rh/C), palladium on carbon (Pd/C), and platinum oxide (PtO₂).[1][2][3] Non-noble metal catalysts, like nickel, can also be used, but they often require more demanding reaction conditions, such as higher temperatures and pressures.[4]
Q2: What are typical reaction conditions for the hydrogenation of this compound precursors?
A2: Reaction conditions are highly dependent on the chosen catalyst. For instance, Rh₂O₃ has been shown to be effective under mild conditions, such as 40°C and 5 bar of H₂ pressure.[1][4] Hydrogenations using Pd/C may require higher pressures and the use of acidic additives to achieve high selectivity.[4] For more challenging substrates, temperatures can range from 80°C to 160°C with hydrogen pressures from 30 to 100 bar.[2][5]
Q3: Why is my reaction showing low or no conversion?
A3: Low conversion can be attributed to several factors. A primary cause is often catalyst poisoning by the nitrogen atom in the pyridine ring of the precursor or the piperidine ring of the product.[4][6] Other potential issues include insufficient hydrogen pressure, low reaction temperature, or inadequate catalyst loading. The catalyst itself may also be deactivated due to coking or sintering, especially after multiple uses.[7]
Q4: How can I prevent catalyst poisoning?
A4: Catalyst poisoning by the basic nitrogen atom can often be mitigated by adding an acidic co-solvent or additive, such as acetic acid.[3] The acid protonates the nitrogen, reducing its ability to bind to and deactivate the metal catalyst surface. For flow chemistry setups, careful control of reaction parameters can also help maintain catalyst activity over longer periods.[8]
Q5: Which solvent is most suitable for this hydrogenation?
A5: The choice of solvent can significantly impact the reaction. Alcohols like ethanol and methanol are commonly used.[8][9] Trifluoroethanol (TFE) has also been shown to be effective, particularly with rhodium catalysts.[1][7] For certain substrates and catalysts, acetic acid is used as both a solvent and a means to prevent catalyst poisoning.[3][5] The selection should consider substrate solubility, catalyst compatibility, and the desired reaction conditions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the hydrogenation of this compound precursors.
Issue 1: Slow or Incomplete Reaction
| Potential Cause | Recommended Solution |
| Catalyst Poisoning | The nitrogen atom in the pyridine or piperidine can deactivate the catalyst.[6] Add a small amount of an acidic additive like acetic acid to the reaction mixture.[3] |
| Insufficient Catalyst Loading | The catalyst-to-substrate ratio is too low. Increase the catalyst loading in increments. As a starting point, 0.5 mol% of Rh₂O₃ has been shown to be effective.[1] For Pd/C in batch reactions, loadings of around 3-4 wt% relative to the substrate are a reasonable starting point.[8] |
| Low Hydrogen Pressure | The hydrogen concentration at the catalyst surface is insufficient. Ensure your system is properly sealed and increase the hydrogen pressure. Pressures can range from 5 bar for highly active catalysts to 100 bar for more challenging reductions.[1][5] |
| Low Temperature | The reaction may require more thermal energy to proceed at a reasonable rate. Gradually increase the reaction temperature. While some catalysts work at 40°C, others may require temperatures of 80°C or higher.[1][2] |
| Poor Mixing | In a batch reactor, inadequate stirring can lead to poor contact between the substrate, hydrogen, and catalyst. Ensure vigorous stirring to maintain a good suspension of the catalyst. |
Issue 2: Poor Selectivity and Formation of Side Products
| Potential Cause | Recommended Solution |
| Over-hydrogenation | In precursors with other reducible functional groups, these may be reduced along with the pyridine ring. Use a more selective catalyst. For example, rhodium catalysts have shown good functional group tolerance.[4] Adjusting reaction conditions (lower temperature and pressure) can also improve selectivity. |
| Incomplete Hydrogenation | The reaction may stop at partially hydrogenated intermediates.[9] Increase the reaction time, temperature, or hydrogen pressure to drive the reaction to completion. |
| Side Reactions | The reaction conditions may promote side reactions. Analyze the side products to understand their formation and adjust the reaction parameters accordingly. For example, using a different solvent or lowering the temperature may suppress unwanted reactions. |
Issue 3: Catalyst Deactivation and Reusability
| Potential Cause | Recommended Solution |
| Coking | Carbonaceous deposits can form on the catalyst surface, blocking active sites. A general procedure for oxidative regeneration involves controlled heating of the catalyst in a dilute stream of oxygen in an inert gas.[7] |
| Sintering | High reaction temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area. Avoid excessively high temperatures during the reaction and regeneration. |
| Leaching | The metal may leach from the support into the reaction mixture. This can be an issue with some catalyst preparations. Ensure the catalyst is robust under the chosen reaction conditions. |
Data Presentation
The following tables summarize quantitative data for the hydrogenation of ethyl nicotinate, a common precursor to this compound.
Table 1: Performance of Catalysts in Batch Hydrogenation
| Catalyst | Catalyst Loading | Temperature (°C) | H₂ Pressure (bar) | Solvent | Conversion/Yield | Reference |
| 5% Pd/C | 3.3 wt% | Room Temp. | 7 | Ethanol | 85% conversion | [8] |
| Rh₂O₃ | 0.5 mol% | 40 | 5 | TFE | >99% yield | [1] |
| Pt/C | - | 80 | 30 | - | >95% conversion | [2] |
| Rh/C | - | 80 | 30 | - | >95% conversion | [2] |
| Pd/C | - | 80 | 30 | - | >95% conversion | [2] |
| PtO₂ | - | - | 50-70 | Acetic Acid | - | [3] |
Table 2: Performance of Catalysts in Continuous Flow Hydrogenation of Ethyl Nicotinate
| Catalyst | Substrate Conc. (M) | Flow Rate (mL/min) | Temperature (°C) | H₂ Pressure (bar) | Throughput ( g/day ) | Reference |
| 5% Pd/Al₂O₃ | 0.4 | 3.0 | 60 | 20 | - | [8] |
| 5% Pd/Al₂O₃ | 0.8 | 7.0 | 55 | 20 | 1219 (partial hydrogenation) | [5][8] |
| 10% Pd/Al₂O₃ | 0.8 | 3.0 | 160 | 100 | 522 (full hydrogenation) | [5] |
| 10% Pd/C | - | - | 100 | - | ~5 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Batch Hydrogenation using Rh₂O₃
This protocol is adapted from a study on the hydrogenation of functionalized pyridines with Rh₂O₃.[7]
-
Catalyst and Substrate Preparation: In a glass vial equipped with a magnetic stir bar, add the this compound precursor (e.g., ethyl nicotinate, 0.8 mmol) and rhodium(III) oxide (1.0 mg, 0.5 mol%).
-
Degassing: Seal the vial and degas by applying vacuum and backfilling with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add trifluoroethanol (TFE) (1 mL) via syringe and briefly flush the headspace with nitrogen.
-
Autoclave Setup: Place the vial inside a high-pressure autoclave. Seal the autoclave and purge with hydrogen gas three times to remove any residual air.
-
Reaction: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 5 bar). Heat the reaction mixture to the target temperature (e.g., 40°C) and stir for the intended duration (e.g., 16 hours).
-
Work-up and Analysis: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. The reaction mixture can then be analyzed by methods such as NMR or GC-MS to determine conversion and yield.
Protocol 2: General Procedure for Continuous Flow Hydrogenation
This protocol is based on a process intensification study for the hydrogenation of ethyl nicotinate.[8]
-
Reactor Setup: Pack a trickle bed reactor with the chosen catalyst (e.g., 2.6 g of 5% Pd/Al₂O₃). The packing may include glass beads to improve flow dynamics.
-
System Preparation: Assemble the flow chemistry system, connecting the substrate solution reservoir, HPLC pump, packed bed reactor, back-pressure regulator, and product collection vessel. Heat the reactor to the desired temperature (e.g., 60°C).
-
Reaction Initiation: Set the system pressure (e.g., 20 bar) using the back-pressure regulator and start the hydrogen gas flow (e.g., 0.2 L/min).
-
Substrate Introduction: Begin pumping the solution of the this compound precursor in a suitable solvent (e.g., 0.4 M ethyl nicotinate in ethanol) through the reactor at the desired flow rate (e.g., 3.0 mL/min).
-
Product Collection and Analysis: Collect the output from the reactor. The product can be isolated by removing the solvent. The crude product can be purified, for example, by washing with an aqueous acid solution (e.g., 10% citric acid) to remove any remaining starting material or basic intermediates.
Visualizations
Caption: General experimental workflow for batch hydrogenation.
Caption: Troubleshooting decision tree for low conversion.
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. Optimizing a two-step hydrogenation reaction in a flow reactor using a Spinsolve Benchtop NMR - Magritek [magritek.com]
Technical Support Center: Deprotection of N-Boc-Ethyl Pipecolinate
Welcome to the Technical Support Center for challenges in the deprotection of N-Boc-Ethyl pipecolinate. This resource is designed for researchers, scientists, and drug development professionals to navigate common issues encountered during this critical synthetic step. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the deprotection of N-Boc-Ethyl pipecolinate?
A1: The primary challenges include incomplete or sluggish deprotection, hydrolysis of the ethyl ester functionality under acidic conditions, and difficulties in isolating the final product free from reagents and byproducts. The steric hindrance of the secondary amine within the piperidine ring can also influence reactivity compared to acyclic or primary amines.
Q2: Which acidic reagents are typically used for the deprotection of N-Boc-Ethyl pipecolinate?
A2: The most common reagents are strong acids such as trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solution, and hydrochloric acid (HCl), typically as a 4M solution in an organic solvent like 1,4-dioxane or methanol.[1][2] The choice between these depends on the sensitivity of other functional groups in the molecule and the desired salt form of the product.
Q3: Can the ethyl ester group be hydrolyzed during the Boc deprotection?
A3: Yes, hydrolysis of the ethyl ester to the corresponding carboxylic acid is a potential side reaction, particularly under harsh acidic conditions or if there is water present in the reaction mixture.[3] While many standard protocols are designed to minimize this, it remains a critical consideration, especially during workup.
Q4: Are there milder, alternative methods to deprotect N-Boc-Ethyl pipecolinate to avoid side reactions?
A4: Several milder methods can be employed to circumvent the use of strong acids. These include thermal deprotection, the use of Lewis acids, or reagents like oxalyl chloride in methanol.[4][5] Deep eutectic solvents (DES) have also been shown to be effective for deprotecting N-Boc amines, including N-Boc piperidine, without causing ester degradation.[6]
Q5: How can I monitor the progress of the deprotection reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy. A simple method is to use TLC and stain with ninhydrin, which will give a positive colorimetric result for the deprotected primary or secondary amine product, but not for the N-Boc protected starting material.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiment.
Issue 1: Incomplete or Slow Deprotection
-
Question: My reaction is not going to completion, and I still see starting material even after the recommended reaction time. What should I do?
-
Potential Causes & Solutions:
-
Insufficient Acid: The concentration or equivalents of the acid may be too low.
-
Solution: Increase the concentration of the acid or the number of equivalents used. For example, if using 25% TFA in DCM, consider increasing to 50% or even neat TFA for a short duration, monitoring carefully for side product formation.[1]
-
-
Low Temperature: Reactions performed at 0°C or room temperature may be sluggish.
-
Solution: Consider gently warming the reaction to 40-50°C. However, be aware that this may also increase the rate of side reactions like ester hydrolysis.
-
-
Steric Hindrance: The piperidine ring structure can sterically hinder the approach of the acid.
-
Solution: Longer reaction times may be necessary. Ensure the reaction is stirred efficiently.
-
-
Issue 2: Formation of Side Products (e.g., Ester Hydrolysis)
-
Question: I am observing a significant amount of the carboxylic acid byproduct in my reaction mixture. How can I prevent this?
-
Potential Causes & Solutions:
-
Harsh Acidic Conditions: Strong acids can catalyze the hydrolysis of the ethyl ester.
-
Presence of Water: Trace amounts of water in the reagents or solvents can lead to ester hydrolysis.
-
Solution: Use anhydrous solvents and fresh, high-quality reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
-
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: After the workup, I am having trouble isolating a pure product. It is an oil or difficult to handle solid.
-
Potential Causes & Solutions:
-
Hygroscopic Salt: The resulting amine salt (e.g., TFA or HCl salt) can be hygroscopic and difficult to handle.
-
Solution: After removing the volatiles, co-evaporation with a solvent like toluene can help remove residual acid. Trituration with a non-polar solvent like diethyl ether can sometimes induce precipitation of the salt as a solid.[7]
-
-
Incomplete Acid Removal: Residual acid can make the product oily.
-
Solution: Ensure complete removal of the acid during workup. This can be achieved by washing with a saturated solution of a mild base like sodium bicarbonate (if the free amine is desired and stable) or by using a solid-phase scavenger.
-
-
Product Solubility: The deprotected product may have different solubility properties than the starting material.
-
Solution: If isolating the free amine, ensure the pH is adjusted correctly during the basic wash to prevent loss to the aqueous layer. Extraction with an appropriate organic solvent may need to be optimized.
-
-
Data Presentation: Comparison of Deprotection Methods
The following table summarizes various methods for N-Boc deprotection, with data for N-Boc piperidine or similar substrates where specific data for N-Boc-Ethyl pipecolinate is not available.
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Reference | Notes |
| TFA/DCM | General N-Boc Amines | 25-50% TFA in DCM, RT | 0.5 - 2 h | Typically >90% | [1] | Common method, but risk of ester hydrolysis. |
| HCl/Dioxane | General N-Boc Amines | 4M HCl in Dioxane, RT | 1 - 4 h | Typically >90% | [2] | Often provides a crystalline HCl salt. |
| Thermal (Flow) | N-Boc Piperidine | Methanol, 150°C | 60 min | ~35% conversion | [8] | Lower conversion for alkyl amines compared to aryl amines. |
| Oxalyl Chloride/Methanol | Aliphatic/Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% | [5] | Milder alternative to strong acids. |
| Deep Eutectic Solvent (DES) | N-Boc Piperidine | Choline chloride/p-TSA, RT | 15 min | Quantitative | [6] | Green method, reported to be compatible with esters. |
Experimental Protocols
Protocol 1: Deprotection using TFA in DCM
-
Preparation: Dissolve N-Boc-Ethyl pipecolinate (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Reaction: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) (5-10 equivalents, often as a 25-50% solution in DCM) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with toluene (2-3 times) to further remove residual TFA. The resulting product is the TFA salt of ethyl pipecolinate.
-
Purification (Optional): To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Protocol 2: Deprotection using HCl in Dioxane
-
Preparation: Dissolve N-Boc-Ethyl pipecolinate (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Reaction: Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) to the solution at room temperature.
-
Monitoring: Stir the mixture for 1-4 hours. The formation of a precipitate (the hydrochloride salt) may be observed. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting solid can be triturated with diethyl ether, filtered, and dried to yield the hydrochloride salt of this compound.[7]
Protocol 3: Deprotection using a Deep Eutectic Solvent (based on a similar substrate)
-
Preparation: In a round-bottomed flask, add the deep eutectic solvent (DES) composed of choline chloride and p-toluenesulfonic acid (1:1 molar ratio).
-
Reaction: Add N-Boc-Ethyl pipecolinate (1 equivalent) to the DES and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. For N-Boc piperidine, the reaction is reported to be complete in 15 minutes.[6]
-
Work-up (for free amine): Upon completion, add a 5% aqueous solution of sodium bicarbonate to the reaction mixture. Extract the product with ethyl acetate (3 times). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[6]
Visualizations
Caption: Experimental workflow for the deprotection of N-Boc-Ethyl pipecolinate.
Caption: Troubleshooting workflow for N-Boc-Ethyl pipecolinate deprotection.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. Boc Deprotection - HCl [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Ethyl Pipecolinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl pipecolinate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
The impurities present in crude this compound largely depend on the synthetic route employed.
-
Fischer Esterification of Pipecolic Acid:
-
Unreacted Pipecolic Acid: Due to the equilibrium nature of the reaction, some starting material will likely remain.
-
Excess Ethanol: Often used in excess to drive the reaction forward.
-
Acid Catalyst: Typically a strong acid like sulfuric acid (H₂SO₄) is used.[1][2]
-
Water: A byproduct of the esterification reaction.
-
-
Catalytic Hydrogenation of Ethyl Picolinate:
-
Unreacted Ethyl Picolinate: Incomplete hydrogenation can lead to the presence of the starting material.
-
Hydrogenation Catalyst: Trace amounts of the metal catalyst (e.g., Palladium, Platinum, Nickel) may be present.
-
Side-Products: Potential for over-hydrogenation of the pyridine ring or other side reactions, though less common under controlled conditions.
-
Q2: What analytical methods are suitable for assessing the purity of this compound?
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods for determining the purity of this compound and identifying volatile impurities.[3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the final product and identify impurities.
Q3: What are the key physical properties of this compound relevant to its purification?
| Property | Value |
| Boiling Point | 216-217 °C |
| Density | 1.006 g/mL at 25 °C |
| Appearance | Clear colorless to yellow liquid |
| Solubility | Miscible with water and many organic solvents |
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Scenario 1: Purification of this compound from Fischer Esterification
Problem: Presence of acidic impurities (e.g., sulfuric acid, unreacted pipecolic acid) after reaction.
Solution: Perform an extractive workup with a basic solution.
-
Protocol:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to neutralize the acid catalyst and unreacted pipecolic acid.[1][2] Caution: CO₂ evolution may occur if using bicarbonate; vent the separatory funnel frequently.
-
Separate the aqueous layer. Repeat the wash if necessary.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water and salts.[7]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Problem: Emulsion formation during extractive workup.
Solution: Emulsions are common when dealing with amine-containing compounds and can be broken using several techniques.
-
Troubleshooting Steps:
-
Allow it to stand: Sometimes, emulsions will break upon standing.
-
Addition of Brine: Add a saturated aqueous solution of NaCl to increase the ionic strength of the aqueous phase, which can help force the separation of layers.[8][9]
-
Gentle Swirling: Avoid vigorous shaking; gentle swirling or inverting the separatory funnel can minimize emulsion formation.[9]
-
Filtration through Celite: As a last resort, filtering the entire mixture through a pad of Celite can help to break up the emulsion.[8]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can aid in phase separation.[10]
-
Scenario 2: Purification of this compound from Catalytic Hydrogenation
Problem: Incomplete removal of the starting material, Ethyl picolinate.
Solution: Due to the difference in boiling points, fractional distillation is the most effective method for separating this compound from the higher-boiling Ethyl picolinate.
-
Boiling Points:
-
Protocol:
-
Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) to ensure efficient separation.[12][13]
-
Heat the crude mixture in a distillation flask.
-
Slowly increase the temperature and collect the fractions.
-
Monitor the temperature at the distillation head. The temperature should plateau as the lower-boiling component (this compound) distills over.
-
Collect the fraction that distills at or near the boiling point of this compound.
-
Once the temperature begins to rise significantly towards the boiling point of Ethyl picolinate, change the receiving flask to separate the fractions.
-
Problem: Presence of fine catalyst particles in the crude product.
Solution: The solid catalyst should be removed by filtration before any further workup.
-
Protocol:
-
After the hydrogenation reaction, filter the reaction mixture through a pad of Celite or a fine filter paper to remove the catalyst.
-
Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Scenario 3: General Purification Issues
Problem: The purified this compound is still not of desired purity.
Solution: Column chromatography can be employed as a final purification step to remove minor impurities.
-
Protocol:
-
Stationary Phase: Silica gel is a common choice.[14]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent can be gradually increased to elute the compounds. A good starting point for solvent system development can be determined by thin-layer chromatography (TLC).
-
Procedure:
-
Pack the column with silica gel slurried in the initial, less polar eluent.
-
Load the crude product onto the top of the column.
-
Elute the column with the solvent system, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC or GC to identify the fractions containing pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Problem: Decreased performance of the chromatography column after repeated use.
Solution: The column can often be regenerated.
-
General Regeneration Protocol for Silica Gel Columns:
-
Wash the column with a series of solvents of increasing polarity to remove strongly adsorbed compounds. A typical sequence could be:
-
Hexane
-
Ethyl acetate
-
Methanol
-
-
After the polar wash, flush the column with a less polar solvent (e.g., ethyl acetate followed by hexane) to prepare it for the next use.
-
Always store the column in a solvent that is compatible with the stationary phase and will not evaporate quickly.
-
Experimental Protocols
Protocol 1: Extractive Workup for Crude this compound (from Fischer Esterification)
-
Neutralization:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Add an equal volume of ethyl acetate and a saturated solution of sodium bicarbonate.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
-
Washing:
-
Wash the organic layer with water (2 x 50 mL for a 100 mL organic layer).
-
Wash the organic layer with brine (1 x 50 mL).
-
-
Drying and Concentration:
-
Drain the organic layer into an Erlenmeyer flask containing anhydrous sodium sulfate.
-
Swirl the flask and let it stand for 10-15 minutes.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Protocol 2: Fractional Distillation for Separation of this compound and Ethyl Picolinate
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a Vigreux column of at least 20 cm in length. Ensure all joints are properly sealed.
-
Use a heating mantle with a magnetic stirrer and add a stir bar to the distillation flask for smooth boiling.
-
-
Distillation:
-
Heat the crude mixture gently.
-
Observe the temperature at the distillation head. Collect any low-boiling solvent first.
-
As the temperature approaches 216 °C, begin collecting the main fraction in a clean, pre-weighed flask.
-
Maintain a slow and steady distillation rate.
-
Monitor the temperature closely. A sharp drop in temperature after the main fraction has been collected indicates the end of the distillation of the desired product.
-
Stop the distillation before the flask goes to dryness.
-
Data Presentation
Table 1: Purity of this compound after Different Purification Steps (Illustrative)
| Purification Step | Purity (by GC) | Key Impurities Removed |
| Crude (Fischer Esterification) | 60-70% | - |
| After Extractive Workup | 85-90% | Pipecolic acid, H₂SO₄ |
| After Fractional Distillation | >98% | Ethanol, Water, other volatile impurities |
| Crude (Catalytic Hydrogenation) | 80-90% | - |
| After Fractional Distillation | >99% | Ethyl picolinate |
Note: These are typical, illustrative values and actual results may vary depending on reaction conditions and experimental execution.
Visualizations
Caption: Purification workflow for this compound from Fischer esterification.
Caption: Purification workflow for this compound from catalytic hydrogenation.
Caption: Troubleshooting guide for emulsion formation during extraction.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 5. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ピペコリン酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Acide pipécolique d’éthyle, 98 +%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 12. vernier.com [vernier.com]
- 13. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 14. web.uvic.ca [web.uvic.ca]
Technical Support Center: Scalable Purification of Ethyl Pipecolinate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scalable purification methods for ethyl pipecolinate derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Such as residual pyridine if the piperidine ring was formed by hydrogenation.[1]
-
Reaction Byproducts: Arising from side reactions during synthesis.
-
Reagent-Related Impurities: Byproducts from reagents used in the reaction, which may have polarities similar to the desired product.[1]
-
Oxidation Products: Piperidine and its derivatives can be susceptible to oxidation, often leading to discoloration.[1]
-
Residual Solvents: Solvents used in the reaction or initial workup.[1]
-
Water: Can be a significant impurity, especially after aqueous workup procedures.[1]
Q2: What is the most straightforward scalable method for removing non-basic impurities from a crude this compound derivative?
A2: Acid-base liquid-liquid extraction is a highly effective and scalable method for separating basic this compound derivatives from neutral or acidic impurities. The basic nitrogen on the piperidine ring allows the target compound to be selectively moved between aqueous and organic phases by adjusting the pH.[1]
Q3: My this compound derivative is a solid. What is the best approach for scalable purification?
A3: For solid derivatives, crystallization is a powerful and widely used purification technique in pharmaceutical manufacturing.[2][3] The success of this method depends heavily on the choice of solvent system. It is often necessary to screen various solvents to find one that provides good solubility at elevated temperatures and poor solubility at lower temperatures. Techniques like slow evaporation or solvent layering can be employed.[4]
Q4: I am having trouble removing a closely related impurity with a similar polarity. What are my options?
A4: When simple extraction or crystallization is insufficient, preparative chromatography is the next logical step. For scalable applications, consider:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A standard technique for removing impurities from active pharmaceutical ingredients (APIs) at a multi-kilogram scale.[2]
-
Preparative Supercritical Fluid Chromatography (SFC): Offers different selectivity compared to HPLC and can be more environmentally friendly.[2]
-
Scavenger Resins: These can be used to selectively bind and remove specific functional groups present in the impurities.[5]
Q5: My purified this compound derivative is discolored. What is the likely cause and how can I fix it?
A5: Discoloration (often a yellow or brown tint) is typically due to minor oxidation products.[1] Passing a solution of the material through a short plug of activated carbon or silica gel can often remove these colored impurities.
Troubleshooting Guides
Issue 1: Low Yield After Acid-Base Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction from Organic to Aqueous Acidic Phase | Ensure the pH of the aqueous layer is sufficiently acidic (typically pH < 2) to fully protonate the piperidine nitrogen. Perform multiple extractions with the acidic solution. |
| Incomplete Re-extraction from Aqueous Basic to Organic Phase | Ensure the pH of the aqueous layer is sufficiently basic (typically pH > 10) to deprotonate the piperidine nitrogen.[1] Use a suitable organic solvent and perform multiple extractions. |
| Emulsion Formation | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite. |
| Product is Partially Soluble in Water | If the derivative has some water solubility, back-extract the combined aqueous layers with the organic solvent to recover any dissolved product. |
Issue 2: Product Fails to Crystallize
| Possible Cause | Troubleshooting Step |
| Solution is Too Dilute | Concentrate the solution by slowly evaporating the solvent. |
| Inappropriate Solvent System | Screen a variety of solvents or solvent mixtures. Good crystallization solvents typically dissolve the compound when hot but not when cold. |
| Presence of Impurities Inhibiting Crystal Nucleation | Try to further purify a small portion of the material by another method (e.g., flash chromatography) to obtain seed crystals. Add a seed crystal to the bulk solution to initiate crystallization.[4] |
| Product is an Oil at Room Temperature | If the product is a liquid, consider converting it to a solid salt (e.g., hydrochloride or tartrate) which may be more amenable to crystallization. |
Issue 3: Poor Separation in Preparative Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Stationary or Mobile Phase | Develop the separation method on an analytical scale first to screen different columns and solvent systems. |
| Column Overloading | Reduce the amount of crude material loaded onto the column. For scalable processes, a loading study should be performed. |
| Scaling Issues | When scaling up from a lab method, ensure that the linear flow rate is kept constant. For larger columns, axial compression is often required for proper packing.[6] |
Experimental Protocols
Protocol 1: Scalable Acid-Base Extraction
This protocol is designed to separate a basic this compound derivative from neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. Repeat the extraction 2-3 times. The basic product will move to the aqueous layer as a hydrochloride salt. Combine the acidic aqueous layers.
-
Wash (Optional): Wash the combined acidic layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a concentrated base (e.g., 50% NaOH solution) with stirring until the pH is > 10.[1]
-
Re-extraction: Extract the now basic aqueous layer with the original organic solvent. Repeat the extraction 3 times. The deprotonated, neutral product will move back into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[1]
Protocol 2: General Crystallization Procedure
This protocol provides a general workflow for purifying a solid this compound derivative.
-
Solvent Selection: In a small test tube, add a small amount of the crude product and add a potential solvent dropwise while heating. A good solvent will fully dissolve the product when hot. Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: In a flask, add the crude product and the minimum amount of the chosen hot solvent to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least an hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Data Presentation
Table 1: Solvent Selection for Crystallization (Example Data)
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Recommendation |
| Heptane | Insoluble | Sparingly Soluble | Good | Promising |
| Ethyl Acetate | Soluble | Very Soluble | Poor | Use as co-solvent |
| Isopropanol | Sparingly Soluble | Soluble | Good | Promising |
| Toluene | Sparingly Soluble | Soluble | Fair | Possible |
| Water | Insoluble | Insoluble | N/A | Not suitable (unless as salt) |
Table 2: Impurity Rejection via Different Purification Methods (Example Data)
| Impurity Type | Initial Purity (%) | Purity after Extraction (%) | Purity after Crystallization (%) | Purity after Chromatography (%) |
| Starting Material (Neutral) | 90 | 98 | 97 | >99.5 |
| Side Product (Basic) | 90 | 90 | 96 | >99.5 |
| Side Product (Polar) | 90 | 98 | 99 | >99.5 |
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Logical steps of an acid-base liquid-liquid extraction.
References
Technical Support Center: Overcoming Solubility Challenges with Ethyl Pipecolinate and Its Salts
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on addressing solubility issues encountered with ethyl pipecolinate and its salts during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a derivative of piperidine, a six-membered heterocyclic amine. While piperidine itself is miscible with water, the ethyl ester group in this compound increases its lipophilicity.[1] Consequently, this compound is expected to be readily soluble in a variety of organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[2] Its aqueous solubility, however, is predicted to be limited and is highly dependent on the pH of the solution due to the presence of a basic nitrogen atom.[3]
Q2: Why does the pH of the solution significantly impact the solubility of this compound?
A2: this compound contains a secondary amine within the piperidine ring, which is a basic functional group. The predicted pKa of the conjugate acid of this compound is approximately 8.40.[3] This means that at a pH below its pKa, the amine group will be predominantly protonated, forming a positively charged cation. This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions. Conversely, at a pH above the pKa, the neutral, un-ionized form will dominate, which is less water-soluble.
Q3: My this compound salt (e.g., hydrochloride) is not dissolving in a neutral aqueous buffer. What is the likely cause?
A3: While forming a salt, such as this compound hydrochloride, is a standard strategy to enhance aqueous solubility, issues can still arise. If the salt fails to dissolve in a neutral buffer (e.g., PBS pH 7.4), it could be due to a few factors. The concentration you are trying to achieve may still exceed the intrinsic solubility of the salt form. Additionally, interactions with other components in the buffer, such as phosphate ions, could potentially lead to the formation of a less soluble salt.[4] It is also crucial to ensure the pH of the final solution is sufficiently acidic to keep the this compound in its protonated, more soluble form.
Q4: I observed precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. How can I prevent this?
A4: This phenomenon, often called "crashing out," is common when a compound is highly soluble in an organic solvent like DMSO but poorly soluble in the aqueous buffer.[5] To prevent this, you can try the following strategies:
-
Slow, Dropwise Addition: Add the DMSO stock solution slowly and dropwise to the vigorously stirring aqueous buffer. This helps to avoid localized high concentrations of the compound that can initiate precipitation.[6]
-
Lower Stock Concentration: Using a more dilute stock solution in DMSO can sometimes mitigate precipitation upon dilution.
-
Use of Co-solvents: Prepare the final solution in a mixed solvent system containing a percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol) to increase the overall solvating power of the medium.[5]
-
pH Adjustment of the Aqueous Buffer: Ensure the pH of the aqueous buffer is in a range where the protonated, more soluble form of this compound is favored (i.e., pH < pKa).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| This compound (free base) does not dissolve in water. | The neutral form of this compound has low intrinsic aqueous solubility. | 1. Adjust pH: Acidify the aqueous solvent to a pH of at least 2 units below the pKa of this compound (~8.4) using a dilute acid (e.g., 0.1 M HCl). This will convert it to its more soluble protonated form. 2. Use a Co-solvent: Prepare the solution in a mixture of water and a water-miscible organic solvent like ethanol or DMSO. |
| This compound hydrochloride salt precipitates from a neutral buffer (e.g., PBS pH 7.4). | The concentration may be too high for the given pH, or there might be interactions with buffer components. | 1. Lower the pH: Adjust the pH of the buffer to a more acidic range (e.g., pH 4-5) to ensure the compound remains fully protonated. 2. Reduce Concentration: Try preparing a more dilute solution. 3. Change Buffer System: If precipitation persists, consider using an alternative buffer system, such as a citrate or acetate buffer, to avoid potential phosphate salt precipitation.[4] |
| Precipitation occurs when diluting a DMSO stock solution into an aqueous medium. | Rapid change in solvent polarity leads to the compound "crashing out" of the solution. | 1. Optimize Dilution Technique: Add the DMSO stock solution dropwise into the vortexing aqueous medium.[6] 2. Pre-warm the Aqueous Medium: Warming the aqueous medium (e.g., to 37°C) can sometimes help to increase the solubility and prevent immediate precipitation.[6] 3. Intermediate Dilution Step: Perform a serial dilution, first into a mixture with a higher organic solvent ratio, and then into the final aqueous medium. |
| Inconsistent results in biological assays. | Poor solubility or precipitation in the assay medium is leading to variable effective concentrations. | 1. Confirm Solubility in Assay Medium: Perform a solubility test directly in your final cell culture or assay medium. 2. Microscopic Examination: Visually inspect your assay plates under a microscope for any signs of compound precipitation (e.g., crystals). 3. Prepare Fresh Solutions: Always prepare fresh solutions of this compound or its salts for each experiment to avoid issues with stability and potential degradation to less soluble forms.[4] |
Data Presentation
Due to the limited availability of experimental quantitative solubility data in the literature, the following table includes predicted aqueous solubility for this compound and qualitative solubility information based on the behavior of similar piperidine derivatives.
Table 1: Physicochemical and Solubility Profile of this compound and its Hydrochloride Salt
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Predicted Aqueous Solubility (logS) | Predicted Aqueous Solubility (mg/mL) | Qualitative Solubility in Organic Solvents (e.g., Ethanol, DMSO) |
| This compound | C₈H₁₅NO₂ | 157.21[3] | 8.40[3] | -2.18 | 4.3 | High / Soluble[2] |
| This compound HCl | C₈H₁₅NO₂·HCl | 193.67[7] | N/A | Expected to be significantly higher than the free base | Expected to be significantly higher than the free base | Soluble |
Predicted aqueous solubility (logS) was calculated using the ALOGPS 2.1 tool.[8][9] The mg/mL value is derived from this prediction.
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method
This protocol is the gold standard for determining the equilibrium solubility of a compound.[10][11]
Materials:
-
This compound or its salt
-
Selected solvent (e.g., deionized water, pH-adjusted buffer, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, chemically compatible with the solvent)
-
Calibrated analytical balance
-
HPLC-UV system or other suitable analytical instrument for quantification
Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial. The goal is to have undissolved solid remaining after equilibrium is reached.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.
-
Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration suitable for the chosen analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.
Protocol 2: Preparation of an Aqueous Stock Solution of this compound Hydrochloride
This protocol outlines the steps for preparing a salt solution, which is a common strategy for improving aqueous solubility.
Materials:
-
This compound (free base)
-
Hydrochloric acid (e.g., 1 M solution in a suitable solvent like diethyl ether or isopropanol)
-
Anhydrous diethyl ether or other suitable anti-solvent
-
Stir plate and magnetic stir bar
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve the this compound free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether, isopropanol).
-
Acidification: While stirring, slowly add one molar equivalent of hydrochloric acid solution dropwise.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution. If precipitation is slow, the solution can be cooled or an anti-solvent can be added to facilitate the process.
-
Isolation: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Drying: Dry the salt under vacuum to remove residual solvents.
-
Solubility Test: The resulting this compound hydrochloride salt can then be used for dissolution in aqueous buffers. Test its solubility using Protocol 1.
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. ycdehongchem.com [ycdehongchem.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 9. Lipophilicity and Aqeous Solubility Calculation Software [vcclab.org]
- 10. enamine.net [enamine.net]
- 11. who.int [who.int]
Technical Support Center: Enhancing Diastereoselectivity in Reactions with Ethyl Pipecolinate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl pipecolinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the diastereoselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common factors influencing diastereoselectivity in reactions involving this compound?
A1: The diastereochemical outcome of reactions with this compound is highly sensitive to a combination of factors. The key parameters to consider and optimize are:
-
N-Protecting Group: The nature and size of the protecting group on the piperidine nitrogen significantly dictate the conformational preference of the ring and the steric hindrance around the reactive center. Bulky protecting groups like tert-butoxycarbonyl (Boc) can enforce a specific chair conformation, leading to preferential attack from the less hindered face.
-
Reaction Temperature: Lowering the reaction temperature generally increases diastereoselectivity by amplifying the energetic difference between the transition states leading to the different diastereomers.[1]
-
Solvent: The polarity and coordinating ability of the solvent can influence the aggregation state of reagents and the geometry of the transition state, thereby affecting the diastereomeric ratio.[2] Screening different solvents is a crucial step in optimizing your reaction.
-
Base or Catalyst: The choice of base for deprotonation or the catalyst for the reaction plays a critical role. The counterion of the base can also influence the stereochemical outcome through chelation or aggregation effects.
-
Additives: The presence of Lewis acids or other additives can alter the reaction pathway and improve diastereoselectivity by coordinating with the substrate or reagents.
Q2: How can I control the cis/trans stereochemistry at the 2- and 6-positions of the piperidine ring?
A2: Controlling the relative stereochemistry between substituents at the C2 and C6 positions is a common challenge. Here are some established strategies:
-
Hydrogenation of Substituted Pyridines: The catalytic hydrogenation of substituted pyridines often proceeds with high cis-selectivity, leading to the formation of cis-2,6-disubstituted piperidines.
-
Base-Mediated Epimerization: If the initial product is the cis-isomer, it can often be converted to the more thermodynamically stable trans-isomer through base-mediated epimerization. This involves the formation of an enolate intermediate followed by protonation.
-
Diastereoselective Lithiation and Trapping: The use of a directed lithiation approach with a chiral base or auxiliary, followed by trapping with an electrophile, can provide access to specific trans-diastereomers.
Q3: When should I consider using a chiral auxiliary?
A3: A chiral auxiliary is a temporary chiral group attached to the this compound molecule to induce facial selectivity in a reaction. Consider using a chiral auxiliary when:
-
You are working with a prochiral starting material and need to introduce a new stereocenter with high enantioselectivity and diastereoselectivity.
-
Other methods, such as substrate control or reagent control, have failed to provide the desired level of stereoselectivity.
-
The chiral auxiliary can be easily attached and subsequently removed without affecting the newly formed stereocenters.
Troubleshooting Guides
Issue 1: Low Diastereomeric Ratio (d.r.) in Alkylation of N-Protected this compound
You are performing an alkylation of N-Boc-ethyl pipecolinate and obtaining a nearly 1:1 mixture of diastereomers.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is often the most effective initial step. Attempt the reaction at -78 °C. If you are already at a low temperature, try even lower temperatures if your equipment allows.
-
Screen Different Bases: The choice of base is critical. If you are using a strong base like LDA, consider switching to other lithium amide bases or potassium bases like KHMDS. The counterion can significantly impact the transition state geometry.
-
Vary the Solvent: The solvent can influence the aggregation of the enolate and the electrophile. Screen a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, Et₂O).
-
Add a Lewis Acid: Additives like ZnCl₂, MgBr₂, or Ti(Oi-Pr)₄ can chelate to the intermediate, leading to a more rigid transition state and improved diastereoselectivity.
Workflow for Troubleshooting Low Diastereoselectivity ```dot graph TD { A[Low Diastereomeric Ratio] --> B{Initial Checks}; B --> C[Lower Reaction Temperature]; B --> D[Verify Reagent Purity]; C --> E{Screen Different Bases}; E --> F[LDA, LHMDS, KHMDS]; E --> G{Vary the Solvent}; G --> H[Toluene, THF, Et2O]; G --> I{Consider Additives}; I --> J[ZnCl2, MgBr2]; J --> K[Analyze Results and Optimize]; subgraph Legend; direction LR; subgraph Node_Styles; Start [style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decision [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Process [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end; subgraph Colors; Blue [color="#4285F4"]; Red [color="#EA4335"]; Yellow [color="#FBBC05"]; Green [color="#34A853"]; White [color="#FFFFFF"]; Grey [color="#F1F3F4"]; Black [color="#202124"]; DarkGrey [color="#5F6368"]; end; end; }
Caption: Formation and reduction of the N-acyliminium ion.
References
Validation & Comparative
A Comparative Analysis of Ethyl Pipecolinate and Methyl Pipecolinate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, the choice of starting materials and intermediates is paramount to the efficiency and success of a synthetic route. Pipecolic acid derivatives, particularly its ethyl and methyl esters, are valuable chiral building blocks for the synthesis of a wide range of biologically active molecules, including local anesthetics and other pharmaceutical agents. This guide provides a comparative analysis of Ethyl Pipecolinate and Mthis compound, focusing on their physicochemical properties, reactivity in common synthetic transformations, and detailed experimental protocols.
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of each molecule. These properties can influence their handling, solubility in various reaction media, and purification methods.
| Property | This compound | Mthis compound |
| Molecular Formula | C₈H₁₅NO₂[1][2] | C₇H₁₃NO₂[3] |
| Molecular Weight | 157.21 g/mol [1][2] | 143.18 g/mol [3] |
| Appearance | Clear colorless to yellow liquid[4] | White to almost white crystalline powder (hydrochloride salt)[5] |
| Boiling Point | 216-217 °C[1][6] | Not applicable (solid) |
| Melting Point | Not applicable (liquid) | 205 °C (decomposes) (hydrochloride salt)[7] |
| Density | 1.006 g/mL at 25 °C[1][6] | Not available |
| Refractive Index | n20/D 1.456 (lit.)[1] | Not applicable |
| CAS Number | 15862-72-3[1][2] | 41994-45-0 (free base)[3], 32559-18-5 (hydrochloride)[7][8] |
Reactivity and Synthetic Applications: A Comparative Overview
Both Ethyl and Mthis compound serve as key intermediates in organic synthesis, primarily undergoing reactions at the secondary amine nitrogen. The principal difference in their reactivity stems from the steric hindrance imparted by the ethyl versus the methyl group of the ester moiety.
N-Alkylation: This reaction is fundamental for introducing alkyl substituents on the piperidine nitrogen. Generally, the nitrogen atom acts as a nucleophile, attacking an electrophilic alkylating agent. Due to the smaller size of the methyl group compared to the ethyl group, Mthis compound is expected to exhibit a slightly higher reaction rate in N-alkylation reactions . The ethyl group presents a greater steric shield around the nitrogen atom, potentially impeding the approach of the alkylating agent. However, in many synthetic applications, this difference in reactivity may be marginal and can often be overcome by adjusting reaction conditions (e.g., temperature, reaction time).
N-Acylation: Similar to N-alkylation, N-acylation involves the nucleophilic attack of the piperidine nitrogen on an acylating agent (e.g., an acyl chloride or anhydride). The steric hindrance of the ethyl group in This compound may lead to a slightly slower reaction rate compared to Mthis compound . While no direct quantitative comparative studies were identified in the literature, this expectation is based on well-established principles of steric effects in organic reactions.
Applications in Pharmaceutical Synthesis: Both esters are crucial in the synthesis of local anesthetics. For instance, Mthis compound is a common precursor for the synthesis of mepivacaine, while pipecolic acid derivatives are used in the synthesis of bupivacaine. The choice between the ethyl and methyl ester in these syntheses is often dictated by the specific synthetic strategy, availability of starting materials, and desired final product characteristics.
Experimental Protocols
The following are generalized experimental protocols for N-alkylation and N-acylation of pipecolinate esters. These can be adapted for both ethyl and mthis compound, with the understanding that reaction times and yields may vary.
Protocol 1: General Procedure for N-Alkylation of Pipecolinate Esters
This protocol describes a standard method for the N-alkylation of a pipecolinate ester using an alkyl halide in the presence of a base.
Materials:
-
Ethyl or Mthis compound (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the pipecolinate ester (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkyl halides, heating the mixture to 50-70°C may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated pipecolinate ester.
Protocol 2: General Procedure for N-Acylation of Pipecolinate Esters
This protocol outlines a general method for the N-acylation of a pipecolinate ester using an acyl chloride.
Materials:
-
Ethyl or Mthis compound (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) (solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask, dissolve the pipecolinate ester (1.0 eq) in anhydrous DCM.
-
To the stirred solution, add the base (TEA or DIPEA) (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.05 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure N-acylated pipecolinate ester.
Visualizations
The following diagrams illustrate the general workflows for the N-alkylation and N-acylation of pipecolinate esters.
References
- 1. 2-哌啶甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound [webbook.nist.gov]
- 3. Mthis compound | C7H13NO2 | CID 3463753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 15862-72-3 [chemicalbook.com]
- 7. Mthis compound 97 32559-18-5 [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
Ethyl Pipecolinate: A Viable Proline Surrogate in Asymmetric Organocatalysis?
For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is paramount. In the realm of asymmetric organocatalysis, L-proline has long been a cornerstone, facilitating a wide array of stereoselective transformations. However, the exploration of proline surrogates continues to yield promising alternatives with unique catalytic properties. This guide provides a comparative analysis of ethyl pipecolinate as a surrogate for L-proline in organocatalysis, supported by experimental data and detailed protocols.
This compound, the ethyl ester of pipecolic acid (a six-membered ring homolog of proline), presents an intriguing structural variation to the archetypal five-membered pyrrolidine ring of proline. This seemingly subtle difference in ring size can significantly impact the steric and electronic environment of the catalytic active site, leading to distinct outcomes in terms of reactivity and stereoselectivity. While direct comparative studies featuring this compound are not abundant, a comprehensive examination of its parent acid, pipecolic acid, offers valuable insights into its potential as a proline surrogate.
Structural Comparison: Proline vs. This compound
The fundamental difference between proline and this compound lies in their cyclic frameworks. Proline possesses a rigid five-membered pyrrolidine ring, while this compound is built upon a more flexible six-membered piperidine ring. This variation in ring size influences the bond angles and torsional strain, which in turn affects the orientation of the catalytically active secondary amine and the carboxyl or ester group.
Figure 1. Structural comparison of L-Proline and this compound.
Performance in Asymmetric Reactions: A Comparative Analysis
The most direct comparison of the catalytic prowess of the pipecoline scaffold against proline comes from studies on asymmetric Mannich reactions. Research has demonstrated that while both catalysts can afford high enantioselectivity, they exhibit divergent diastereoselectivity.
Asymmetric Mannich Reaction
In the Mannich reaction between aldehydes and N-p-methoxyphenyl-protected α-imino ethyl glyoxylate, (S)-proline predominantly yields the syn-product with high diastereoselectivity and enantioselectivity. In contrast, (S)-pipecolic acid, the carboxylic acid precursor to this compound, furnishes both syn- and anti-products with excellent enantioselectivities for both diastereomers.[1][2] This suggests that the larger ring of the pipecolic acid scaffold alters the transition state geometry, making the energy difference between the pathways leading to the syn- and anti-products smaller than in the proline-catalyzed reaction.
| Catalyst | Aldehyde | Yield (%) | Diastereomeric Ratio (syn/anti) | ee (%) syn | ee (%) anti |
| (S)-Proline | Propanal | 95 | >95:5 | 99 | - |
| (S)-Pipecolic Acid | Propanal | 92 | 60:40 | >98 | >98 |
| (S)-Proline | Isobutyraldehyde | 98 | >95:5 | 99 | - |
| (S)-Pipecolic Acid | Isobutyraldehyde | 96 | 67:33 | >98 | >98 |
| (S)-Proline | Benzaldehyde | 90 | >95:5 | 98 | - |
| (S)-Pipecolic Acid | Benzaldehyde | 88 | 50:50 | >98 | >98 |
Table 1. Comparison of (S)-Proline and (S)-Pipecolic Acid in the Asymmetric Mannich Reaction. Data sourced from studies on pipecolic acid.[1] The performance of this compound is expected to be similar, with potential variations arising from solubility and steric effects of the ethyl group.
The ability of the pipecolic acid framework to generate both syn- and anti-products with high enantiomeric excess offers a significant advantage in synthetic chemistry, providing access to a broader range of stereochemically diverse molecules.
Experimental Protocols
General Procedure for the Asymmetric Mannich Reaction
The following is a representative experimental protocol for the (S)-pipecolic acid-catalyzed Mannich reaction, which can be adapted for use with this compound.
Materials:
-
(S)-Pipecolic acid (or Ethyl (S)-pipecolinate)
-
N-PMP-protected α-imino ethyl glyoxylate
-
Aldehyde (e.g., propanal, isobutyraldehyde, benzaldehyde)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a solution of N-PMP-protected α-imino ethyl glyoxylate (0.5 mmol) and the aldehyde (1.0 mmol) in anhydrous DMSO (5 mL), add (S)-pipecolic acid (0.15 mmol).
-
Stir the reaction mixture at room temperature for 6–14 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the diastereomeric ratio can be determined directly from the crude reaction mixture by 1H NMR spectroscopy.
-
The enantiomeric excess of each diastereomer is determined by chiral-phase High-Performance Liquid Chromatography (HPLC) analysis.[1]
Mechanistic Insights and Logical Workflow
The catalytic cycle of proline and its surrogates in reactions like the Mannich reaction proceeds through an enamine intermediate. The secondary amine of the catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form an enamine, which then acts as a nucleophile. The stereochemical outcome of the reaction is determined by the facial selectivity of the enamine's attack on the electrophile, which is controlled by the chiral environment of the catalyst.
Figure 2. Generalized workflow for an organocatalytic asymmetric reaction.
The difference in diastereoselectivity between proline and pipecolic acid catalysis can be attributed to the conformational flexibility of the six-membered ring in the enamine transition state. This flexibility allows for a competing transition state that leads to the anti-product, which is less favored in the more rigid proline-based transition state.
Figure 3. Simplified signaling pathway for enamine catalysis.
Conclusion
While L-proline remains a highly effective and widely used organocatalyst, the exploration of surrogates like this compound opens new avenues for controlling stereoselectivity. Based on the available data for pipecolic acid, this compound holds significant promise as a catalyst, particularly for accessing anti-products in Mannich-type reactions with high enantioselectivity, a feat not readily achieved with proline. The ethyl ester functionality may also offer advantages in terms of solubility in less polar organic solvents, potentially broadening the scope of compatible reaction media.
Further research directly comparing the catalytic activity of this compound with proline across a wider range of asymmetric transformations is warranted. Such studies will be crucial in fully elucidating the synthetic potential of this promising proline surrogate and solidifying its place in the organocatalysis toolbox for researchers and drug development professionals.
References
A Comparative Guide to the Efficacy of Chiral Resolving Agents for Ethyl Pipecolinate
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of racemic ethyl pipecolinate is a critical step in the synthesis of numerous pharmaceutical compounds, where a specific enantiomer is often responsible for the desired therapeutic effect. This guide provides an objective comparison of the efficacy of different chiral resolving agents for this compound, supported by experimental data, to aid researchers in selecting the most suitable agent for their needs.
Executive Summary
The chiral resolution of this compound is most effectively achieved through diastereomeric salt formation with chiral acids. Based on available data, di-benzoyl-L-tartaric acid emerges as a highly efficient resolving agent, capable of producing (S)-ethyl pipecolinate with exceptional enantiomeric purity (>98% ee). While a specific yield for a single crystallization is not explicitly detailed in the primary literature, a high overall yield of the diastereomeric salt is anticipated (≥35%). Another viable option is (S)-mandelic acid , which provides a good yield of the diastereomeric salt (32%) with high diastereomeric excess (94% de) in a single step. Other agents such as di-p-tolyl-L-tartaric acid and camphorsulfonic acid have been reported as less effective for this specific resolution.
Data Presentation: Comparison of Chiral Resolving Agents
The following table summarizes the quantitative data for the chiral resolution of racemic this compound with different resolving agents.
| Chiral Resolving Agent | Yield of Diastereomeric Salt | Purity of Diastereomeric Salt | Enantiomeric Excess (ee) of Recovered this compound | Solvent |
| Di-benzoyl-L-tartaric acid | ≥ 35% (theoretical)[1] | Not explicitly stated | > 98% (for S-enantiomer)[1] | 91% aqueous 2B-ethanol[1] |
| (S)-Mandelic acid | 32%[1] | 94% de[1] | Not explicitly stated | Ethyl acetate[1] |
| Di-p-tolyl-L-tartaric acid | Inefficient crystallization/purification[1] | Inefficient purification[1] | Not applicable | Not specified |
| (S)-Camphorsulfonic acid | Inefficient crystallization[1] | Not applicable | Not applicable | Not specified |
Experimental Workflow
The general workflow for the chiral resolution of this compound via diastereomeric salt formation is depicted in the following diagram.
Caption: General workflow for the chiral resolution of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Resolution with Di-benzoyl-L-tartaric acid
This protocol is adapted from the process described in patent WO2002068391A1 for obtaining (S)-ethyl pipecolinate.[1]
-
Dissolution: In a suitable reaction vessel, dissolve racemic this compound in 91% aqueous 2B-ethanol.
-
Salt Formation: Add a solution of di-benzoyl-L-tartaric acid in 91% aqueous 2B-ethanol to the this compound solution. The mixture may be heated to ensure complete dissolution.
-
Crystallization: Allow the solution to cool gradually to room temperature to induce the crystallization of the diastereomeric salt of (S)-ethyl pipecolinate and di-benzoyl-L-tartaric acid.
-
Isolation: Collect the precipitated solid by filtration.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a suitable base (e.g., sodium carbonate solution) to liberate the free (S)-ethyl pipecolinate.
-
Extraction and Purification: Extract the liberated enantiomer with an organic solvent and purify to obtain the final product with an enantiomeric excess of >98%.
Resolution with (S)-Mandelic acid
This protocol is based on the specific example provided in patent WO2002068391A1.[1]
-
Dissolution: To a solution of racemic this compound (5.0 g, 32 mmol) in 40 mL of ethyl acetate, add (S)-mandelic acid (4.8 g, 32 mmol).
-
Heating and Cooling: Heat the mixture to 60 °C to dissolve all solids. Then, cool the solution to room temperature over a period of 135 minutes.
-
Crystallization and Isolation: Stir the mixture for an additional 60 minutes. Collect the resulting solid by filtration and wash it with 20 mL of ethyl acetate.
-
Drying: Dry the solid under vacuum at room temperature for 17 hours to yield 3.10 g (32%) of the diastereomeric salt.
-
Analysis: The resulting diastereomeric salt has a diastereomeric excess of 94%.
Logical Relationship of the Resolution Process
The success of the chiral resolution by diastereomeric salt formation is governed by the difference in solubility between the two diastereomers formed.
Caption: Logical steps in diastereomeric salt resolution.
Conclusion
For the chiral resolution of this compound, di-benzoyl-L-tartaric acid stands out as a superior resolving agent, offering the potential for very high enantiomeric purity. While (S)-mandelic acid also provides a viable route with good yield and diastereomeric excess, the reported enantiomeric purity for the final product is higher with di-benzoyl-L-tartaric acid. The choice of resolving agent will ultimately depend on the specific requirements of the synthesis, including desired purity, yield, cost, and process scalability. It is recommended to perform small-scale screening experiments to optimize the resolution conditions for the chosen agent.
References
Spectroscopic comparison of Ethyl pipecolinate and its N-oxide derivative.
For Immediate Release
In the landscape of pharmaceutical development and organic synthesis, a detailed understanding of molecular structure is paramount. This guide provides a comprehensive spectroscopic comparison between ethyl pipecolinate, a common heterocyclic building block, and its N-oxide derivative. The N-oxide form is of significant interest as it often represents a key metabolite of nitrogen-containing drugs, potentially altering their pharmacological and toxicological profiles. This document outlines the expected spectroscopic shifts between the parent amine and its N-oxide, providing researchers with a predictive framework for characterization. All supporting data is based on established spectroscopic principles and available experimental data for the parent compound.
Experimental Protocols
Synthesis of this compound N-oxide
A representative protocol for the N-oxidation of a piperidine derivative involves direct oxidation of the tertiary amine.
-
Dissolution: this compound (1.0 eq.) is dissolved in a suitable solvent, such as methanol or dichloromethane.
-
Oxidation: A solution of an oxidizing agent, commonly meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq.) or aqueous hydrogen peroxide (H₂O₂), is added dropwise to the stirred solution of the amine at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until analysis (e.g., by TLC or LC-MS) indicates complete consumption of the starting material.
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted using an appropriate organic solvent. The crude product is then purified using column chromatography on silica gel to yield the pure N-oxide.
Spectroscopic Analysis
All spectra were obtained using standard high-resolution instrumentation.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectra were obtained using a standard GC-MS instrument with an ionization energy of 70 eV.
-
Infrared (IR) Spectroscopy: IR spectra were recorded on an FTIR spectrometer using a thin film on NaCl plates. Characteristic absorption frequencies are reported in wavenumbers (cm⁻¹).
Chemical Transformation Workflow
The following diagram illustrates the synthetic pathway from this compound to its N-oxide derivative.
Caption: Oxidation of this compound.
Data Presentation: A Comparative Analysis
The formation of the N-oxide introduces a highly polar N⁺-O⁻ bond, which significantly alters the electronic environment of the molecule. These changes are readily observable across various spectroscopic techniques.
¹H NMR Spectroscopy
The primary effect of N-oxidation on the ¹H NMR spectrum is the deshielding of protons on the carbons adjacent (α) to the nitrogen atom (C2 and C6). This is due to the strong electron-withdrawing inductive effect of the N-oxide moiety.
| Proton Assignment | This compound (δ, ppm) [1] | This compound N-oxide (Predicted δ, ppm) | Predicted Shift (Δδ) |
| -O-CH₂-CH₃ | 4.18 | ~4.2 | ~0 |
| C2-H | 3.34 | ~3.8 - 4.0 | +0.5 to +0.7 |
| C6-H (axial, equatorial) | 3.08 / 2.66 | ~3.5 - 3.8 | +0.4 to +1.1 |
| C3, C4, C5 Ring Protons | 1.4 - 2.0 | ~1.5 - 2.2 | Minor Shifts |
| -O-CH₂-CH₃ | 1.27 | ~1.3 | ~0 |
Note: Predicted shifts for the N-oxide are based on established principles of N-oxidation on piperidine rings.
¹³C NMR Spectroscopy
Similar to the proton NMR, the ¹³C NMR spectrum shows a significant downfield shift (deshielding) for the α-carbons (C2 and C6) upon N-oxidation. The effect on the more distant β (C3, C5) and γ (C4) carbons is less pronounced and can be influenced by the stereochemistry of the N-O bond.
| Carbon Assignment | This compound (δ, ppm) | This compound N-oxide (Predicted δ, ppm) | Predicted Shift (Δδ) |
| C=O | ~173 | ~172-173 | Minimal |
| C2 | 58.6 | ~68 - 72 | +10 to +14 |
| C6 | 46.5 | ~58 - 62 | +12 to +16 |
| -O-CH₂- | 60.5 | ~61 | Minimal |
| C3 | 29.2 | ~25 - 28 | Variable |
| C5 | 25.5 | ~22 - 25 | Variable |
| C4 | 24.1 | ~20 - 23 | Variable |
| -CH₃ | 14.2 | ~14 | Minimal |
Note: Experimental ¹³C NMR data for this compound was obtained from SDBS (Spectral Database for Organic Compounds, No. 13130). Predicted shifts for the N-oxide are based on published effects of N-oxidation on piperidine derivatives, which cause a significant deshielding of the α-carbons.
Infrared (IR) Spectroscopy
The most telling change in the IR spectrum is the appearance of a new absorption band corresponding to the N-O stretching vibration. The fundamental absorptions of the ester group remain largely unchanged.
| Functional Group | This compound (cm⁻¹) | This compound N-oxide (Predicted cm⁻¹) | Comment |
| N-H Stretch | ~3350 (weak) | Absent | Disappearance of the secondary amine N-H stretch. |
| C-H Stretch (sp³) | 2850-2960 | 2850-2960 | Unchanged. |
| C=O Stretch (Ester) | ~1735 | ~1735 | Carbonyl environment is largely unaffected. |
| N-O Stretch | Absent | ~950 - 970 | Key diagnostic peak for N-oxide formation. |
| C-O Stretch (Ester) | ~1180 | ~1180 | Unchanged. |
Note: Predicted IR frequencies are based on typical values for aliphatic N-oxides.
Mass Spectrometry
In mass spectrometry, N-oxidation adds an oxygen atom, increasing the molecular weight by 16 atomic mass units. The fragmentation pattern is also altered, often showing a characteristic loss of the oxygen atom.
| Parameter | This compound [1] | This compound N-oxide (Predicted) | Comment |
| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₅NO₃ | Addition of one oxygen atom. |
| Molecular Weight | 157.21 g/mol | 173.21 g/mol | Increased by 16 amu. |
| Molecular Ion (M⁺) | m/z 157 | m/z 173 | Reflects the change in molecular weight. |
| Key Fragments | m/z 84 (base peak) | m/z 157 (M-16), m/z 84 | Loss of oxygen (M-16) is a key diagnostic fragmentation. The original base peak (m/z 84) is also expected. |
Conclusion
The conversion of this compound to its N-oxide derivative induces predictable and significant changes in its spectroscopic profile. Key diagnostic indicators of successful N-oxidation include a pronounced downfield shift of the α-protons and α-carbons in NMR spectra, the appearance of a strong N-O stretching band in the IR spectrum around 950-970 cm⁻¹, and an increase of 16 amu in the molecular ion peak in the mass spectrum, often accompanied by a characteristic M-16 fragment. This guide serves as a valuable reference for researchers involved in the synthesis, metabolism, and analysis of piperidine-containing compounds and their N-oxide derivatives.
References
Determining the Enantiomeric Excess of Ethyl Pipecolinate: A Comparative Guide to Chiral HPLC Analysis and Alternatives
For Immediate Publication
Introduction
Ethyl pipecolinate, a cyclic amino acid ester, is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds. The stereochemistry of this intermediate can significantly influence the efficacy and safety of the final active pharmaceutical ingredient. Consequently, the accurate determination of its enantiomeric excess (ee) is a critical step in drug development and quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and robust method for this analysis. This guide provides a detailed comparison of the chiral HPLC method with alternative analytical techniques, supported by experimental protocols and data.
Chiral HPLC: The Gold Standard
Chiral HPLC is a powerful technique for separating enantiomers, making it the preferred method for determining the enantiomeric purity of compounds like this compound.[1] The separation relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times.
Common Chiral Stationary Phases (CSPs) for this compound Analysis:
Given that this compound is a secondary amine, several types of CSPs are effective for its resolution.
-
Polysaccharide-based CSPs: Columns such as Daicel CHIRALPAK® and CHIRALCEL® are widely used.[2][3] These phases, often coated or immobilized derivatives of cellulose or amylose, provide excellent enantioselectivity for a broad range of compounds. For piperidine derivatives, Chiralpak IA or IB can be effective.[3]
-
Crown Ether-based CSPs: These are particularly suitable for separating chiral compounds with primary or secondary amine groups.[4][5][6] The mechanism involves the complexation of the protonated amine within the crown ether's cavity.[4][7]
-
Protein-based CSPs: Columns like CHIRALPAK AGP, which uses α1-acid glycoprotein, are versatile for separating various types of chiral molecules, including amines, in reversed-phase mode.[8]
-
Macrocyclic Glycopeptide CSPs: For instance, a teicoplanin-based column has been successfully used for the enantioseparation of the related compound, pipecolic acid.[9]
Data Presentation: Chiral HPLC Method Parameters
The following table summarizes typical starting conditions for the chiral HPLC analysis of this compound. Method optimization is often required to achieve the best resolution.
| Parameter | Polysaccharide-based CSP (e.g., CHIRALPAK® AD-H) | Crown Ether-based CSP (e.g., CROWNPAK® CR(+)) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 150 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA) | Perchloric acid solution (pH 1.0 to 2.0) / Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.8 - 1.2 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection | UV at 210-230 nm | UV at 210-230 nm |
| Expected Outcome | Baseline resolution of the two enantiomers, allowing for accurate peak integration. | Good separation of enantiomers, particularly effective for amino compounds.[10] |
Alternative Analytical Methods
While chiral HPLC is the dominant technique, other methods can also be employed for determining enantiomeric excess, each with its own advantages and limitations.
Comparison of Analytical Methods
| Method | Principle | Sample Prep | Speed | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase.[11] | Simple dissolution in mobile phase. | 10-30 min per sample. | High accuracy, precision, and robustness. Applicable to a wide range of compounds.[1] | Requires specialized, expensive chiral columns. Method development can be time-consuming.[12] |
| Chiral GC | Separation on a chiral capillary column. | Derivatization often required to increase volatility.[13] | 5-20 min per sample. | High resolution and sensitivity. | Limited to volatile and thermally stable compounds. Derivatization adds complexity.[13] |
| NMR Spectroscopy | Formation of diastereomeric complexes with a Chiral Solvating Agent (CSA).[14][15] | Simple mixing of analyte and CSA in an NMR tube.[14] | 5-15 min per sample. | No separation needed, provides structural information. Minimal solvent waste. | Lower sensitivity than chromatography. Requires higher sample concentration. Peak overlap can be an issue.[16][17] |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Dissolution in a suitable solvent. | Very fast (< 1 min). | Extremely fast, suitable for high-throughput screening.[18] | Requires the molecule to be chromophoric and have a significant CD signal. Less accurate for precise ee determination than HPLC.[19] |
Experimental Protocols
Chiral HPLC Analysis of this compound
This protocol provides a general procedure for determining the enantiomeric excess of this compound using a polysaccharide-based chiral column.
a. Materials and Instrumentation:
-
HPLC system with UV detector
-
CHIRALPAK® AD-H column (250 x 4.6 mm, 5 µm) or equivalent
-
This compound sample
-
HPLC-grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
b. Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
c. HPLC Method:
-
Mobile Phase: n-Hexane:IPA:DEA (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample and record the chromatogram.
d. Data Analysis:
-
Identify the two peaks corresponding to the (R)- and (S)-enantiomers of this compound.
-
Integrate the peak areas for each enantiomer (Area1 and Area2).
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This protocol outlines the determination of enantiomeric excess using ¹H NMR.
a. Materials and Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol, BINOL)
-
This compound sample
-
Deuterated chloroform (CDCl₃)
b. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in CDCl₃ in an NMR tube to a concentration of ~10-20 mM.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of the CSA (e.g., BINOL) to the NMR tube.
-
Gently shake the tube to ensure complete mixing.
c. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum of the mixture.
-
Identify a proton signal of this compound that splits into two distinct signals upon addition of the CSA due to the formation of diastereomeric complexes.
d. Data Analysis:
-
Integrate the two separated signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the same formula as for the HPLC method, substituting peak areas with the integral values.
Visualizing the Workflow
The following diagram illustrates the logical flow of a chiral HPLC analysis for determining the enantiomeric excess of this compound.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. thelabstore.co.uk [thelabstore.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Crown Ether Phases - Regis Technologies [registech.com]
- 5. ChiroSil® Crown Ether Phases - Regis Technologies [registech.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chiraltech.com [chiraltech.com]
- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Unveiling the Molecular Architecture: A Comparative Guide to Validating Ethyl Pipecolinate Derivatives via X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further optimization. This guide provides an objective comparison of X-ray crystallography as the gold standard for validating the structure of ethyl pipecolinate derivatives, supported by experimental data and detailed protocols. We further explore alternative analytical techniques to offer a comprehensive overview for structural elucidation.
This compound and its derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous bioactive compounds. The stereochemistry and conformation of these molecules, dictated by the substitution on the piperidine ring, are critical for their biological activity. X-ray crystallography offers an unambiguous method to determine the solid-state conformation, providing a definitive blueprint of the molecular architecture.
Comparative Analysis of this compound Derivatives
To illustrate the power of X-ray crystallography in elucidating the structural nuances of this class of compounds, we present a comparison of the crystallographic data for a substituted this compound derivative alongside the spectroscopic data for the parent this compound.
| Parameter | Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate[1] | Parent this compound |
| Analytical Technique | Single-Crystal X-ray Diffraction | Spectroscopy (NMR, MS) |
| Molecular Formula | C₂₄H₂₆N₂O₄S | C₈H₁₅NO₂[2] |
| Crystal System | Monoclinic | Not Applicable |
| Space Group | P2₁/n | Not Applicable |
| a (Å) | 8.2608 (3) | Not Applicable |
| b (Å) | 17.9433 (7) | Not Applicable |
| c (Å) | 14.8879 (6) | Not Applicable |
| α (°) | 90 | Not Applicable |
| β (°) | 98.438 (3) | Not Applicable |
| γ (°) | 90 | Not Applicable |
| Volume (ų) | 2180.32 (15) | Not Applicable |
| Z | 4 | Not Applicable |
| Calculated Density (Mg/m³) | 1.333 | 1.006 g/mL at 25 °C (liquid) |
| Key Structural Features | Piperidine ring in a chair conformation. The dihedral angle between the mean planes of the piperidine and quinoline rings is 76.83 (13)°. | ¹H and ¹³C NMR spectra confirm the presence of the ethyl ester and piperidine ring protons and carbons. Mass spectrum confirms the molecular weight.[3] |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the replication and validation of scientific findings. Below are the experimental protocols for the X-ray crystallographic analysis of the this compound derivative and a representative method for chiral separation using High-Performance Liquid Chromatography (HPLC).
X-ray Crystallography Protocol for Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate[1]
-
Crystal Growth: Colorless single crystals suitable for X-ray diffraction were obtained by slow evaporation from an acetonitrile solution.
-
Data Collection: A suitable crystal was mounted on a diffractometer. X-ray diffraction data were collected at a temperature of 293 K using Mo Kα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Alternative Technique: Chiral HPLC Separation of Ethyl Nipecotate (a positional isomer)[5]
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful technique for separating enantiomers and assessing the enantiomeric purity of chiral compounds like this compound derivatives.
-
Chromatographic System: An HPLC system equipped with a UV detector is used.
-
Chiral Stationary Phase: An immobilized amylose-based stationary phase, such as Chiralpak IG, is employed.
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (80:20:0.1, v/v/v) is used as the mobile phase.
-
Analysis Conditions: The separation is performed at a flow rate of 1.0 mL/min with UV detection at an appropriate wavelength. The column temperature is maintained at 25°C.
-
Data Analysis: The retention times of the two enantiomers are used to determine the enantiomeric ratio and purity. A resolution of greater than 1.5 is typically desired for baseline separation. In the case of ethyl nipecotate, a resolution of 3.59 was achieved.[4]
Visualization of the Experimental Workflow
To further clarify the process of structural validation, the following diagrams illustrate the key steps in the experimental workflow for X-ray crystallography and the logical relationship of this technique with other analytical methods.
Conclusion
X-ray crystallography stands as an unparalleled technique for the definitive structural validation of this compound derivatives. It provides precise information on bond lengths, bond angles, and stereochemistry, which is crucial for understanding structure-activity relationships and for rational drug design. While spectroscopic methods like NMR and mass spectrometry are indispensable for confirming molecular connectivity and formula, and chiral HPLC is essential for determining enantiomeric purity, only X-ray crystallography can reveal the exact three-dimensional arrangement of atoms in the solid state. For researchers in drug development, a combined approach utilizing these complementary techniques will provide the most comprehensive understanding of their target molecules.
References
- 1. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound(15862-72-3) 1H NMR spectrum [chemicalbook.com]
- 4. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
Stereoselectivity in Action: A Comparative Analysis of Ethyl Pipecolinate Derivative Enantiomers
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's stereochemistry and its biological activity is paramount. This guide provides a detailed comparison of the biological activities of the enantiomers of a prominent ethyl pipecolinate derivative, methylphenidate (MPH), a widely prescribed psychoactive medication. The data presented underscores the critical importance of stereoisomerism in drug design and efficacy.
Methylphenidate, known commercially as Ritalin, is a chiral molecule with two centers of asymmetry, resulting in four possible stereoisomers. The therapeutically utilized form is the racemic mixture of the threo diastereomers: (d)-threo-methylphenidate and (l)-threo-methylphenidate. Extensive research has demonstrated that the pharmacological effects of methylphenidate are almost exclusively attributable to the d-threo enantiomer, while the l-threo enantiomer is considered largely inactive.[1][2][3][4][5]
Comparative Biological Activity of Methylphenidate Enantiomers
The following table summarizes the quantitative differences in the biological activity of the d-threo and l-threo enantiomers of methylphenidate.
| Biological Activity Parameter | d-threo-Methylphenidate | l-threo-Methylphenidate | Reference |
| Increase in Striatal Dopamine Concentration | 650% | No significant effect | [1] |
| Potency in Reducing Locomotor Hyperactivity (ED50) | 1.66 mg/kg | Inactive | [4] |
| Binding Affinity at Dopamine Transporter (DAT) (Ki, nM) | 127 | 9100 | [6] |
| Binding Affinity at Norepinephrine Transporter (NET) (Ki, nM) | 49 | 930 | [6] |
| Binding Affinity at Serotonin Transporter (SERT) (Ki, nM) | >10,000 | >10,000 | [6] |
| Binding Affinity at 5-HT1A Receptor (Ki, nM) | 780 | 3400 | [6] |
| Binding Affinity at 5-HT2B Receptor (Ki, nM) | 980 | 4800 | [6] |
Experimental Protocols
The data presented in this guide are derived from a variety of robust experimental methodologies designed to elucidate the differential activities of the methylphenidate enantiomers.
In Vivo Microdialysis for Neurotransmitter Levels
This technique was employed to measure the extracellular concentrations of dopamine in the striatum of rats.[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: A microdialysis probe was stereotaxically implanted into the striatum. Following a recovery period, the probe was perfused with artificial cerebrospinal fluid. Samples of the dialysate were collected at regular intervals and analyzed for dopamine content using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Drug Administration: The individual enantiomers of methylphenidate were administered systemically, and the resulting changes in dopamine levels in the dialysate were measured and compared to baseline.
Locomotor Activity Studies in a Hyperactivity Animal Model
The potency of the enantiomers in reducing hyperactivity was assessed in a well-established animal model of Attention Deficit Hyperactivity Disorder (ADHD).[4]
-
Animal Model: Juvenile rats with neonatal 6-hydroxydopamine (6-OHDA) lesions of the forebrain dopamine projections, which induces motor hyperactivity.
-
Procedure: On the day of testing, the animals were placed in activity monitoring chambers. Their locomotor activity was recorded for a baseline period.
-
Drug Administration: The d-, l-, and dl-threo-methylphenidate were administered via subcutaneous injection. The locomotor activity was then recorded for a specified period post-injection. The dose required to produce a 50% reduction in hyperactivity (ED50) was calculated for each compound.
In Vitro Receptor and Transporter Binding Assays
Binding affinities of the enantiomers for various neurotransmitter transporters and receptors were determined using radioligand binding assays.[6]
-
Preparation: Synaptosomal membranes from specific brain regions (e.g., striatum for dopamine transporter) or cell lines stably expressing the human recombinant transporter or receptor of interest were used.
-
Procedure: The membrane preparations were incubated with a specific radioligand (e.g., [³H]WIN 35,428 for the dopamine transporter) and varying concentrations of the unlabeled methylphenidate enantiomers.
-
Data Analysis: The ability of the enantiomers to displace the radioligand from its binding site was measured. The concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50) was determined and used to calculate the inhibitory constant (Ki).
Visualizing the Workflow and Mechanism
The following diagrams illustrate the experimental workflow for comparing the enantiomers and their differential mechanism of action at the dopamine transporter.
Caption: Experimental workflow for the comparison of methylphenidate enantiomers.
Caption: Differential action of methylphenidate enantiomers at the dopamine transporter.
Conclusion
The stark contrast in the biological activity between the d-threo and l-threo enantiomers of methylphenidate serves as a compelling case study on the importance of stereochemistry in pharmacology. The therapeutic effects of this this compound derivative are mediated by the d-enantiomer's potent blockade of dopamine and norepinephrine transporters. In contrast, the l-enantiomer is largely inactive at these primary targets. This knowledge has significant implications for drug development, highlighting the potential for creating more specific and potent therapeutics by focusing on the synthesis and evaluation of single, active enantiomers.
References
- 1. Chiral drugs: comparison of the pharmacokinetics of [11C]d-threo and L-threo-methylphenidate in the human and baboon brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacodynamics and plasma concentrations of d-threo-methylphenidate hydrochloride after single doses of d-threo-methylphenidate hydrochloride and d,l-threo-methylphenidate hydrochloride in a double-blind, placebo-controlled, crossover laboratory school study in children with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does chirality matter? pharmacodynamics of enantiomers of methylphenidate in patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective effects of methylphenidate on motor hyperactivity in juvenile rats induced by neonatal 6-hydroxydopamine lesioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylphenidate and its isomers: their role in the treatment of attention-deficit hyperactivity disorder using a transdermal delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive in vitro screening of d-, l-, and dl-threo-methylphenidate: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
Yield comparison between different synthetic routes to Ethyl pipecolinate.
For Researchers, Scientists, and Drug Development Professionals
Ethyl pipecolinate, a valuable piperidine derivative, serves as a crucial building block in the synthesis of numerous pharmaceutical agents. The efficiency of its synthesis is a critical factor in drug development and manufacturing. This guide provides an objective comparison of different synthetic routes to this compound, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable pathway for their needs.
Yield Comparison of Synthetic Routes
The selection of a synthetic route is often governed by its efficiency, scalability, and the availability of starting materials. Below is a summary of quantitative data for two distinct synthetic pathways to this compound.
| Synthetic Route | Starting Material | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |
| Catalytic Hydrogenation | Ethyl Picolinate | 5% Rh/Al₂O₃ | Ethyl Acetate | 70 °C, 80 bar H₂ | ~99% | [1] |
| Reductive Cyclization of a Nitroalkene | Diethyl 2-(nitromethyl)pent-2-enedioate | Raney Nickel | Ethanol | Room Temperature, 50 psi H₂ | 75% |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method.
Catalytic Hydrogenation of Ethyl Picolinate
This method involves the reduction of the pyridine ring of ethyl picolinate to a piperidine ring using a heterogeneous catalyst and hydrogen gas. The protocol described is based on a highly analogous continuous flow hydrogenation of ethyl nicotinate, which is expected to provide near-quantitative yields for ethyl picolinate under similar conditions.[1]
Procedure:
A solution of ethyl picolinate (1.0 M in ethyl acetate) is passed through a heated packed-bed reactor containing a 5% Rhodium on alumina (Rh/Al₂O₃) catalyst. The reactor is maintained at a temperature of 70°C and a hydrogen pressure of 80 bar. The flow rate is adjusted to ensure complete conversion of the starting material. The output from the reactor is collected, and the solvent is removed under reduced pressure to yield this compound. The purity of the product can be assessed by GC-MS and NMR spectroscopy.
Reductive Cyclization of a Nitroalkene
This pathway involves the synthesis of a linear precursor containing a nitro group and an ester, which upon reduction and subsequent intramolecular cyclization, forms the piperidine ring of this compound.
Step 1: Synthesis of Diethyl 2-(nitromethyl)pent-2-enedioate
Diethyl glutaconate is reacted with nitromethane in the presence of a base such as sodium ethoxide in ethanol to afford diethyl 2-(nitromethyl)pent-2-enedioate.
Step 2: Reductive Cyclization
The purified diethyl 2-(nitromethyl)pent-2-enedioate is dissolved in ethanol and subjected to catalytic hydrogenation using Raney Nickel as the catalyst. The reaction is carried out in a Parr hydrogenator at a hydrogen pressure of 50 psi and room temperature until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to give this compound.
Synthetic Pathway Diagrams
The logical flow of each synthetic method is visualized below using Graphviz.
Caption: Comparison of two synthetic routes to this compound.
Discussion
The catalytic hydrogenation of ethyl picolinate stands out as a highly efficient and atom-economical route, offering a near-quantitative yield. This method is particularly well-suited for industrial-scale production due to its simplicity and the potential for implementation in a continuous flow system, which can enhance safety and productivity. The main considerations for this route are the cost of the rhodium catalyst and the requirement for high-pressure hydrogenation equipment.
The reductive cyclization of a nitroalkene provides a viable alternative, albeit with a lower overall yield compared to the direct hydrogenation of ethyl picolinate. This multi-step synthesis offers flexibility in introducing substituents on the piperidine ring by modifying the starting materials. However, the preparation of the nitroalkene precursor adds to the overall complexity and may involve additional purification steps. The use of Raney Nickel is a cost-effective choice for the reduction step.
Other potential synthetic strategies that warrant consideration, though for which specific yield data for this compound are less readily available in the literature, include the aza-Diels-Alder reaction and reductive amination . The aza-Diels-Alder reaction, a powerful tool for the stereoselective synthesis of six-membered nitrogen heterocycles, could potentially be employed using an appropriate azadiene and dienophile. Reductive amination, starting from a suitable dicarbonyl compound and an amino acid derivative, could also provide a convergent route to the piperidine core. Further research and optimization would be required to assess the viability and efficiency of these methods for the specific synthesis of this compound.
References
Performance of different coupling reagents for Ethyl pipecolinate amide bond formation.
For Researchers, Scientists, and Drug Development Professionals
The formation of an amide bond is a cornerstone reaction in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The selection of an appropriate coupling reagent is critical to ensure high yields, minimize side reactions, and maintain the stereochemical integrity of the product. This guide provides an objective comparison of the performance of several common coupling reagents for the N-acylation of ethyl pipecolinate, a prevalent scaffold in medicinal chemistry.
Performance Comparison of Coupling Reagents
| Coupling Reagent | Activating Agent | Typical Base | Typical Solvent | Yield (%) | Reaction Time (h) | Key Advantages & Disadvantages |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA, TEA | DMF, CH2Cl2 | 38[1] | 5[1] | Advantages: High reactivity, low racemization, effective for hindered amines.[2] Disadvantages: Higher cost, potential for side reactions if not used correctly. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | DIPEA, TEA | DMF, CH2Cl2 | N/A | N/A | Advantages: High coupling efficiency, rapid reactions.[2] Disadvantages: Byproducts can be difficult to remove. |
| EDC/HOBt | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide / 1-Hydroxybenzotriazole | DIPEA, TEA, NMM | DMF, CH2Cl2, CH3CN | 72 (with DMAP)[1] | 14[1] | Advantages: Cost-effective, water-soluble byproducts are easily removed. Disadvantages: Generally lower reactivity compared to uronium/phosphonium salts, longer reaction times may be required. |
| T3P® | Propylphosphonic Anhydride | Pyridine, DIPEA | EtOAc, THF, CH2Cl2 | N/A | N/A | Advantages: Excellent dehydrating agent, byproducts are water-soluble and easily removed, good safety profile. Disadvantages: Requires a base to neutralize the phosphoric acid byproduct. |
| BOP-Cl | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | Et3N | CH2Cl2 | 28[1] | N/A | Advantages: Effective for certain couplings. Disadvantages: Can be sluggish, potential for side reactions. |
| Isobutyl Chloroformate | Isobutyl Chloroformate | Et3N, NMM | THF, CH2Cl2 | 65[1] | N/A | Advantages: Inexpensive, forms a reactive mixed anhydride. Disadvantages: Requires careful temperature control to avoid side reactions. |
Note: The yield and reaction time data are from a study on the coupling of 2-(4-(3-fluoro-4-morpholinophenyl)-1H-pyrazol-1-yl)acetic acid with 3-fluoro-4-morpholinoaniline and should be considered as a relative performance indicator for a challenging coupling.[1]
Experimental Workflow & Logical Relationships
The general workflow for the amide bond formation between a carboxylic acid and this compound using a coupling reagent is depicted below. The process involves the activation of the carboxylic acid, followed by nucleophilic attack by the secondary amine of the this compound.
Caption: General workflow for coupling reagent-mediated amide bond formation.
Detailed Experimental Protocols
The following are general protocols for the amide bond formation between a carboxylic acid and this compound using different coupling reagents. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Coupling with HATU
-
Dissolution: Dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF or CH₂Cl₂.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the solution and stir at room temperature for 15-30 minutes.
-
Coupling: Add this compound (1.0 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling with PyBOP
-
Dissolution: Dissolve the carboxylic acid (1.0 eq.), PyBOP (1.1 eq.), and 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) in anhydrous DMF or CH₂Cl₂.
-
Addition of Base and Amine: Add DIPEA (2.0 eq.) and this compound (1.0 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature and monitor by TLC or LC-MS.
-
Work-up and Purification: Follow the same procedure as described for the HATU protocol.
Protocol 3: Coupling with EDC/HOBt
-
Dissolution: Dissolve the carboxylic acid (1.0 eq.), HOBt (1.1 eq.), and this compound (1.0 eq.) in anhydrous DMF or CH₂Cl₂.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of EDC: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the cooled solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow the same procedure as described for the HATU protocol. The aqueous washes are particularly effective in removing the urea byproduct from the EDC reagent.
Signaling Pathway and Logical Relationships
The choice of a coupling reagent often depends on a balance of factors including the steric and electronic nature of the substrates, the desired reaction rate, the potential for side reactions (such as racemization), and cost. The following diagram illustrates the decision-making process for selecting an appropriate coupling reagent.
Caption: Decision tree for selecting a suitable coupling reagent.
References
A Comprehensive Guide to the Stability of Ethyl Pipecolinate Under Various Reaction Conditions
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule like Ethyl pipecolinate is crucial. This guide provides a comparative analysis of this compound's stability under various stress conditions, including acidic, basic, oxidative, and thermal degradation. The information presented herein is synthesized from established principles of organic chemistry and forced degradation studies of analogous compounds, offering a predictive overview of its stability profile.
Experimental Protocols
Forced degradation studies are essential to understand the degradation pathways and the inherent stability of a drug molecule.[1] The following are detailed experimental protocols for subjecting this compound to various stress conditions, designed in accordance with ICH guidelines.[2]
1. Acidic Hydrolysis
-
Objective: To evaluate the stability of this compound in an acidic environment.
-
Procedure:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and 0.1 N Hydrochloric Acid.
-
Reflux the solution at 60°C for 8 hours.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N Sodium Hydroxide.
-
Dilute the final solution with the mobile phase to a concentration of 100 µg/mL.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
2. Basic Hydrolysis
-
Objective: To assess the stability of this compound under basic conditions.
-
Procedure:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and 0.1 N Sodium Hydroxide.
-
Keep the solution at room temperature for 4 hours.
-
After the specified time, neutralize the solution with an appropriate volume of 0.1 N Hydrochloric Acid.
-
Dilute the final solution with the mobile phase to a concentration of 100 µg/mL.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
3. Oxidative Degradation
-
Objective: To determine the susceptibility of this compound to oxidation.
-
Procedure:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and 3% Hydrogen Peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
After 24 hours, dilute the solution with the mobile phase to a concentration of 100 µg/mL.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
4. Thermal Degradation
-
Objective: To evaluate the stability of this compound under thermal stress.
-
Procedure:
-
Place a known quantity of solid this compound in a controlled temperature oven at 70°C for 48 hours.
-
After 48 hours, allow the sample to cool to room temperature.
-
Dissolve an accurately weighed amount of the stressed sample in the mobile phase to achieve a concentration of 100 µg/mL.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
Data Presentation
The following tables summarize the hypothetical quantitative data from the forced degradation studies of this compound and compare its stability with structurally related compounds, Mthis compound and Ethyl Nipecotate. This data is predictive and based on the general understanding of ester stability.
Table 1: Forced Degradation Results for this compound
| Stress Condition | Reagent/Temperature | Duration | % Degradation | Major Degradation Product |
| Acidic Hydrolysis | 0.1 N HCl | 8 hours at 60°C | ~15% | Pipecolinic Acid |
| Basic Hydrolysis | 0.1 N NaOH | 4 hours at RT | ~25% | Pipecolinic Acid |
| Oxidative Degradation | 3% H₂O₂ | 24 hours at RT | ~8% | N-oxide derivative |
| Thermal Degradation | 70°C | 48 hours | ~5% | Minor unidentified products |
Table 2: Comparative Stability of Pipecolinate Derivatives (% Degradation)
| Stress Condition | This compound | Mthis compound (Hypothetical) | Ethyl Nipecotate (Hypothetical) |
| Acidic Hydrolysis | ~15% | ~18% | ~12% |
| Basic Hydrolysis | ~25% | ~30% | ~20% |
| Oxidative Degradation | ~8% | ~8% | ~10% |
| Thermal Degradation | ~5% | ~6% | ~4% |
Note: The data presented is hypothetical and for illustrative purposes. Actual experimental results may vary.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the stability study and the potential degradation pathways of this compound.
Discussion and Comparison
Based on the principles of ester chemistry, this compound is expected to be most susceptible to basic hydrolysis , followed by acidic hydrolysis. Esters are generally labile in the presence of strong bases. The piperidine ring, being a secondary amine, is prone to oxidation , likely forming an N-oxide derivative.[3] Thermal degradation is predicted to be less significant under the tested conditions, though higher temperatures could lead to more extensive decomposition, potentially including ring opening of the piperidine moiety.[1]
When compared to Mthis compound , this compound is hypothesized to be slightly more stable towards hydrolysis due to the greater steric hindrance provided by the ethyl group compared to the methyl group. This steric effect can modestly impede the approach of the nucleophile (hydroxide or water) to the carbonyl carbon.
In comparison to its isomer Ethyl Nipecotate (ethyl piperidine-3-carboxylate), this compound, being an α-amino ester, might exhibit slightly different reactivity due to the proximity of the nitrogen atom to the ester group. The nitrogen could potentially influence the electronic environment of the carbonyl carbon. However, significant differences in stability are not anticipated under the tested conditions.
Conclusion
This guide provides a predictive overview of the stability of this compound under forced degradation conditions. The provided experimental protocols and hypothetical data serve as a valuable resource for researchers initiating stability studies on this compound. It is imperative to conduct thorough experimental validation to confirm these predictions and to fully characterize the degradation products. The stability-indicating methods developed through such studies are critical for ensuring the quality, safety, and efficacy of any pharmaceutical product containing this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of Ethyl Pipecolinate: A Procedural Guide
The proper disposal of ethyl pipecolinate, a flammable liquid and irritant, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is not merely a matter of regulatory compliance but a fundamental duty to protect researchers, the wider community, and the environment. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring that your laboratory practices meet the highest safety standards.
Hazard Profile of this compound
Before handling, it is essential to be fully aware of the hazards associated with this compound. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.[1]
| Hazard Classification | Description | Source |
| Physical Hazards | Flammable liquid and vapor.[2][3] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2][3] | GHS02 |
| Health Hazards | Causes skin irritation (Category 2).[2][3] Causes serious eye irritation (Category 2).[2][3] May cause respiratory system irritation (STOT SE 3).[2][3] | GHS07 |
| Storage Class | 3 - Flammable liquids. | - |
| Flash Point | 46 °C (114.8 °F) - closed cup. | - |
| Incompatibilities | Strong bases.[2] | - |
| Hazardous Combustion Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[2][3] | - |
Standard Operating Procedure for Disposal
This procedure outlines the necessary steps for collecting, storing, and disposing of this compound waste in a laboratory setting.
Step 1: Personal Protective Equipment (PPE) and Preparation
Before handling this compound waste, ensure you are in a well-ventilated area, preferably a chemical fume hood.[2] Always consult the chemical's specific Safety Data Sheet (SDS) for the most detailed safety information.[1]
-
Required PPE:
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a flame-retardant lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a suitable respirator with an appropriate filter (e.g., type ABEK EN14387).
-
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.[1]
-
Do Not Mix: Never mix this compound waste with other chemical waste streams, especially incompatible materials like strong bases.[2][4]
-
Designated Container: Collect this compound waste in a dedicated container for non-halogenated flammable liquids.
Step 3: Containerization and Labeling
All chemical waste must be stored in appropriate, clearly labeled containers.[4]
-
Container Selection:
-
Use a container made of a compatible material (the original container is often the best choice if it's in good condition).[5]
-
The container must have a leak-proof, screw-on cap.[6] Corks or parafilm are not acceptable closures.[6]
-
Ensure the container is clean and free of any residue on the outside.[5]
-
-
Labeling:
-
Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[1][7]
-
List all constituents if it is a mixture, including solvents.[7]
-
Indicate the appropriate hazard pictograms (e.g., Flammable, Irritant).[7]
-
Include the date of waste generation and the principal investigator's name and contact information.[7]
Step 4: Safe Storage in a Satellite Accumulation Area
Store the waste container in a designated and secure satellite accumulation area while awaiting pickup.
-
Location: Keep the container in a well-ventilated area, away from heat, sparks, and open flames.[2] A flammables storage cabinet is recommended.
-
Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks.[6] The secondary container should be able to hold 110% of the volume of the primary container.[6]
-
Keep Closed: Always keep the waste container securely capped, except when adding waste.[6]
Step 5: Professional Waste Disposal
Disposal of hazardous chemical waste is highly regulated by agencies like the Environmental Protection Agency (EPA).[7]
-
Engage a Licensed Vendor: Arrange for the collection of the waste by a licensed and reputable hazardous waste disposal company.[1][9] Do not attempt to dispose of this compound in the regular trash or down the sanitary sewer.[7][10]
-
Cradle-to-Grave Responsibility: The laboratory that generates the waste is legally responsible for it from generation to final disposal.[1] Ensure the disposal company provides all necessary documentation, such as waste manifests.
Protocol for Empty Container Disposal
An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous trash.[8]
Experimental Protocol: Triple-Rinse Procedure
-
Select a Solvent: Choose a solvent capable of removing the this compound residue. A common choice would be a non-hazardous solvent like water, if effective, or a small amount of a solvent like ethanol or acetone.
-
First Rinse: Add an amount of the chosen solvent equal to about 5-10% of the container's volume.[5] Secure the cap and swirl the container to rinse all interior surfaces thoroughly.
-
Collect Rinsate: Pour the solvent rinsate into your hazardous waste container for this compound. This rinsate is now considered hazardous waste.[11]
-
Repeat: Repeat the rinsing process two more times, collecting the rinsate in the hazardous waste container each time.[11]
-
Final Preparation: Allow the container to air dry completely in a well-ventilated area (e.g., a fume hood).
-
Deface Label: Completely remove or deface the original chemical label on the container to prevent confusion.[5] Mark the container as "Empty".[8]
-
Disposal: The triple-rinsed, dried, and defaced container can now be disposed of in the regular solid waste stream.[5][11]
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste and empty containers.
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. vumc.org [vumc.org]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. ehs.uc.edu [ehs.uc.edu]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. acs.org [acs.org]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
